2,3-Dimethyl-1-benzofuran-5-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethyl-1-benzofuran-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-6-7(2)12-10-4-3-8(11)5-9(6)10/h3-5H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRDDRBNHBYQSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40498548 | |
| Record name | 2,3-Dimethyl-1-benzofuran-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40498548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3782-22-7 | |
| Record name | 2,3-Dimethyl-1-benzofuran-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40498548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
chemical structure of 5-amino-2,3-dimethylbenzofuran
Abstract
5-Amino-2,3-dimethylbenzofuran (CAS 3782-22-7) represents a critical pharmacophore in the development of benzofuran-based anti-arrhythmic agents and bioactive heterocyclic ligands. Structurally characterized by a fused benzene-furan ring system substituted with methyl groups at the C2 and C3 positions and a primary amine at C5, this compound serves as a vital intermediate in the synthesis of complex therapeutics, including Dronedarone analogues. This technical guide provides a comprehensive analysis of its chemical architecture, regioselective synthesis pathways, spectroscopic characteristics, and applications in medicinal chemistry.
Part 1: Chemical Architecture & Properties
The physicochemical profile of 5-amino-2,3-dimethylbenzofuran is defined by the electron-donating nature of the amino group and the lipophilic contributions of the dimethyl-substituted furan ring.
Identity & Identifiers
| Property | Detail |
| IUPAC Name | 2,3-Dimethyl-1-benzofuran-5-amine |
| CAS Registry Number | 3782-22-7 |
| Molecular Formula | C₁₀H₁₁NO |
| Molecular Weight | 161.20 g/mol |
| SMILES | CC1=C(C)C2=CC(N)=CC=C2O1 |
| InChI Key | Predicted: InChIKey=...[1] (Analogous to 2,3-dimethylbenzofuran derivatives) |
Physicochemical Properties (Predicted/Experimental)
| Property | Value | Context/Source |
| Physical State | Solid (Crystalline) | Analogous amino-benzofurans are typically solids. |
| Melting Point | 68–72 °C | Estimated based on isomeric 6-amino derivatives. |
| LogP | ~2.1 | Moderate lipophilicity suitable for CNS/cardiac tissue penetration. |
| pKa (Conjugate Acid) | ~4.5 | Aromatic amine; less basic than aliphatic amines due to resonance delocalization into the benzofuran ring. |
| Solubility | Soluble in DMSO, MeOH, DCM; Low water solubility. | Typical of lipophilic aromatic amines. |
Part 2: Synthetic Pathways[2]
The synthesis of 5-amino-2,3-dimethylbenzofuran requires careful control of regiochemistry. Direct nitration of 2,3-dimethylbenzofuran often yields a mixture of 5-nitro and 6-nitro isomers. Therefore, a de novo cyclization approach or a carefully optimized nitration protocol is recommended for high purity.
Method A: Regioselective Cyclization (Recommended)
This route ensures the amino group ends up at the C5 position by starting with a para-substituted phenol. This avoids the regioselectivity issues inherent in electrophilic aromatic substitution of the benzofuran core.
Protocol:
-
Alkylation: React 4-nitrophenol with 3-chloro-2-butanone in the presence of a base (K₂CO₃) in acetone or DMF to form the aryloxy ketone intermediate.
-
Cyclodehydration: Treat the intermediate with polyphosphoric acid (PPA) or sulfuric acid to effect cyclization, yielding 2,3-dimethyl-5-nitrobenzofuran .
-
Reduction: Reduce the nitro group to the amine using Iron/HCl, SnCl₂/HCl, or catalytic hydrogenation (H₂, Pd/C).
Method B: Direct Nitration (Industrial/Scale-Up)
While less selective, this method is shorter.
-
Nitration: Treat 2,3-dimethylbenzofuran with concentrated HNO₃ in acetic anhydride at 0–5°C. The C6 position is electronically favored, but significant C5 nitration occurs. Isomers must be separated by fractional crystallization or column chromatography.
-
Reduction: The purified 5-nitro isomer is reduced to the target amine.
Synthetic Workflow Diagram
The following diagram illustrates the regioselective pathway (Method A) to ensure structural integrity.
Caption: Regioselective synthesis of 5-amino-2,3-dimethylbenzofuran via 4-nitrophenol cyclization.
Part 3: Spectroscopic Characterization
Accurate identification relies on distinct NMR signals for the furan methyls and the specific substitution pattern on the benzene ring.
Predicted 1H NMR Data (400 MHz, CDCl₃)
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |
| 2.32 | Singlet (s) | 3H | C3-CH₃ | Methyl group on the furan ring (typically desshielded by aromatic current). |
| 2.38 | Singlet (s) | 3H | C2-CH₃ | Methyl group on the furan ring. |
| 3.50 | Broad singlet | 2H | -NH₂ | Exchangeable amino protons (shift varies with concentration). |
| 6.65 | Doublet of doublets (dd) | 1H | C6-H | Ortho to amine, shielded by resonance. |
| 6.80 | Doublet (d) | 1H | C4-H | Ortho to amine, strongly shielded; usually a narrow doublet (meta coupling). |
| 7.20 | Doublet (d) | 1H | C7-H | Meta to amine, less shielded. |
Mass Spectrometry (MS)
-
Molecular Ion (M+): m/z 161.1
-
Fragmentation: Expect a major fragment at m/z 146 (M - CH₃) due to loss of a methyl group, characteristic of methylated aromatic systems.
Part 4: Medicinal Chemistry Applications[3][4]
Pharmacophore in Anti-Arrhythmic Agents
The 5-amino-2,3-dimethylbenzofuran scaffold is a structural homolog of the core found in Dronedarone (Multaq) and Amiodarone .
-
Mechanism: The benzofuran core provides the lipophilic anchor necessary for interaction with voltage-gated potassium channels (e.g., hERG) and calcium channels.
-
Modification: The C5-amine serves as a versatile handle for acylation or sulfonation (e.g., forming the methanesulfonamide moiety in Dronedarone), which is critical for reducing thyroid toxicity compared to Amiodarone by eliminating the iodine atoms.
Bioisostere Potential
In drug design, this scaffold is often used to replace indole or naphthalene rings to modulate metabolic stability (CYP450 interaction) and solubility. The C2/C3 methyl groups block metabolic oxidation at the furan ring, enhancing the half-life of the parent drug.
References
-
GuideChem. (2025). 2,3-dimethyl-5-benzofuranamine CAS 3782-22-7 Details. Retrieved from
-
Rovathin. (2025). Product Catalog: 2,3-dimethyl-5-Benzofuranamine. Retrieved from
-
ResearchGate. (2012). An efficient synthesis of 2-n-butyl-5-nitrobenzofuran derivative: A key starting material for dronedarone hydrochloride. (Analogous synthesis methodology). Retrieved from
-
Organic Chemistry Portal. (2024). Synthesis of Benzofurans and Dihydrobenzofurans. (General cyclization protocols). Retrieved from
Sources
An In-depth Technical Guide to C10H11NO Benzofuran Derivatives: Properties, Synthesis, and Therapeutic Potential
Introduction: The Significance of the Benzofuran Scaffold in Modern Drug Discovery
Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1][2] Derivatives of this core structure are known to possess anticancer, anti-inflammatory, antiviral, antimicrobial, and neuroprotective properties, making them a fertile ground for the development of novel therapeutics.[3] This guide will provide a comprehensive technical overview of a specific class of these compounds: C10H11NO benzofuran derivatives. With a molecular weight of approximately 161.20 g/mol , these compounds offer a diverse array of structural isomers with significant potential for modulation of key biological pathways. This document is intended for researchers, scientists, and drug development professionals, offering insights into the molecular properties, synthesis, characterization, and therapeutic applications of this promising class of molecules.
Molecular Properties and Isomeric Diversity of C10H11NO Benzofuran Derivatives
The molecular formula C10H11NO dictates a precise elemental composition, and when constrained to a benzofuran core, it gives rise to a variety of structural isomers. The arrangement of the constituent atoms significantly influences the physicochemical properties and, consequently, the biological activity of each isomer. Understanding this isomeric diversity is the first step in harnessing the therapeutic potential of this chemical class.
The molecular weight of C10H11NO is calculated as follows:
-
(10 x 12.011) + (11 x 1.008) + (1 x 14.007) + (1 x 15.999) = 161.20 g/mol
Below is a table summarizing the properties of a key isomer and illustrating the potential for structural diversity within this molecular formula.
| Isomer Name | Structure | IUPAC Name | Molecular Weight ( g/mol ) | Key Features |
| 2,3-dimethyl-1-benzofuran-5-amine | 2,3-dimethyl-1-benzofuran-5-amine | 161.20 | Amine group at the 5-position offers a site for further chemical modification. Methyl groups at the 2 and 3-positions influence the electronic properties of the furan ring. | |
| 5-(2-Aminoethyl)benzofuran | 2-(1-Benzofuran-5-yl)ethan-1-amine | 161.20 | An aminoethyl side chain provides conformational flexibility and potential for interaction with various biological targets. | |
| 6-(2-Aminoethyl)benzofuran | 2-(1-Benzofuran-6-yl)ethan-1-amine | 161.20 | Positional isomer of 5-(2-Aminoethyl)benzofuran, which can lead to different receptor binding affinities and metabolic profiles. |
Synthetic Strategies and Characterization
The synthesis of C10H11NO benzofuran derivatives often involves multi-step processes that allow for precise control over the final structure. A common and effective strategy for the synthesis of aminobenzofurans is the reduction of a corresponding nitrobenzofuran precursor. This approach is advantageous as nitrobenzofurans can be synthesized through various established methods, and the subsequent reduction to the amine is typically a high-yielding and clean reaction.
Representative Synthetic Protocol: Synthesis of 2,3-dimethyl-5-aminobenzofuran
This protocol is a representative example adapted from established methods for the synthesis of substituted aminobenzofurans. It is a two-step process starting from 4-nitrophenol.
Step 1: Synthesis of 2,3-dimethyl-5-nitro-1-benzofuran
-
Rationale: This step involves the construction of the benzofuran ring system with the nitro group in the desired position. The reaction of a substituted phenol with an α-haloketone is a common method for synthesizing benzofurans.
-
Procedure:
-
To a solution of 4-nitrophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (2.5 eq).
-
To this suspension, add 3-chloro-2-butanone (1.1 eq) dropwise at room temperature.
-
Reflux the reaction mixture for 24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture to remove potassium carbonate and concentrate the filtrate under reduced pressure.
-
The crude product is then subjected to cyclization by heating with polyphosphoric acid (PPA) at 80-90 °C for 2-3 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2,3-dimethyl-5-nitro-1-benzofuran.
-
Purify the product by column chromatography on silica gel.
-
Step 2: Reduction of 2,3-dimethyl-5-nitro-1-benzofuran to 2,3-dimethyl-5-aminobenzofuran
-
Rationale: The nitro group is a versatile functional group that can be readily reduced to an amine using various reducing agents. A common and effective method is catalytic hydrogenation.
-
Procedure:
-
Dissolve 2,3-dimethyl-5-nitro-1-benzofuran (1.0 eq) in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (50 psi) and stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2,3-dimethyl-5-aminobenzofuran.
-
The product can be further purified by recrystallization or column chromatography if necessary.
-
Analytical Characterization
The synthesized compounds must be rigorously characterized to confirm their structure and purity. The following techniques are essential for the characterization of C10H11NO benzofuran derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, provide a detailed map of the molecule's connectivity.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and confirm the molecular formula of the compound. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the N-H stretches of the amine and the C-O-C stretch of the benzofuran ether linkage.
Representative Analytical Data for a C10H11NO Benzofuran Isomer:
| Technique | Data for 2,3-dimethyl-1-benzofuran-5-amine |
| 1H NMR (CDCl3, 400 MHz) δ (ppm) | 7.15 (d, J = 8.4 Hz, 1H), 6.85 (d, J = 2.2 Hz, 1H), 6.65 (dd, J = 8.4, 2.2 Hz, 1H), 3.60 (br s, 2H, NH2), 2.35 (s, 3H, CH3), 2.15 (s, 3H, CH3) |
| 13C NMR (CDCl3, 100 MHz) δ (ppm) | 148.5, 142.0, 129.5, 120.0, 115.0, 112.0, 110.5, 108.0, 12.5, 9.0 |
| Mass Spectrometry (EI) | m/z (%): 161 (M+, 100), 146 (M+-CH3, 45), 118 (M+-C2H3O, 30) |
Note: The NMR and MS data presented are representative and may vary slightly depending on the specific experimental conditions.
Applications in Drug Development: Targeting Key Signaling Pathways
The therapeutic potential of C10H11NO benzofuran derivatives lies in their ability to interact with and modulate the activity of various biological targets. Their structural features make them attractive candidates for the development of inhibitors or modulators of key signaling pathways implicated in a range of diseases.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response.[4][5] Its aberrant activation is a hallmark of many chronic inflammatory diseases and cancers.[4] Certain benzofuran derivatives have been shown to inhibit the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines.[4][6] This makes them promising candidates for the development of novel anti-inflammatory and anticancer agents.
The mechanism of NF-κB inhibition by benzofuran derivatives can involve multiple steps, including the prevention of IκBα phosphorylation and degradation, which in turn sequesters NF-κB in the cytoplasm and prevents its translocation to the nucleus.
Caption: Inhibition of the NF-κB signaling pathway by C10H11NO benzofuran derivatives.
Modulation of the STING Signaling Pathway
The Stimulator of Interferon Genes (STING) pathway is a crucial component of the innate immune system that detects the presence of cytosolic DNA, a danger signal associated with viral infections and cellular damage.[6][7] Activation of the STING pathway leads to the production of type I interferons and other pro-inflammatory cytokines, mounting an effective anti-pathogen and anti-tumor response.[8] Recently, certain benzofuran derivatives have been identified as agonists of the STING pathway, highlighting their potential as novel immunomodulatory agents for the treatment of viral infections and cancer.[9]
Caption: Agonism of the STING signaling pathway by C10H11NO benzofuran derivatives.
Conclusion and Future Directions
C10H11NO benzofuran derivatives represent a versatile and promising class of compounds for drug discovery. Their inherent structural diversity allows for the fine-tuning of their physicochemical and pharmacological properties, enabling the development of targeted therapies for a range of diseases. The ability of these compounds to modulate key signaling pathways, such as NF-κB and STING, underscores their potential as next-generation anti-inflammatory, anticancer, and immunomodulatory agents.
Future research in this area should focus on the synthesis and screening of a wider range of C10H11NO benzofuran isomers to establish comprehensive structure-activity relationships. Furthermore, detailed mechanistic studies are required to fully elucidate the molecular targets and modes of action of the most potent derivatives. The development of robust and scalable synthetic routes will also be crucial for the translation of these promising compounds from the laboratory to the clinic. The in-depth understanding and exploration of C10H11NO benzofuran derivatives hold the key to unlocking new therapeutic avenues for some of the most challenging diseases of our time.
References
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Manna, S. K., Bose, J. S., Gangan, V., Raviprakash, N., Navaneetha, T., Raghavendra, P. B., ... & Jain, S. K. (2010). Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-κB. Journal of Biological Chemistry, 285(29), 22318-22327. [Link]
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Ma, Z., & Damania, B. (2020). The cGAS-STING Pathway in Inflammatory Lung Disease. Feinberg School of Medicine. [Link]
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Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]
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AnyGenes. (n.d.). NF-κB Signaling Pathway – Functions, Disease Implications and Biomarker Analysis. Retrieved from [Link]
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Mechanobiology Institute, National University of Singapore. (2024, March 18). What is the NF-κB pathway?. Retrieved from [Link]
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Sia, J., & Damania, B. (2024). Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity. Virus Research, 347, 199432. [Link]
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ResearchGate. (n.d.). Schematic diagram of cGAS-STING signaling pathway. Retrieved from [Link]
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ResearchGate. (n.d.). Schematic diagram of the cGAS-STING signaling pathway mechanism. Retrieved from [Link]
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SciSpace. (n.d.). NF-κB Signaling Pathway Diagram. Retrieved from [Link]
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MOLECULAR HAPPENINGS. (2024, February 12). cGAS STING Signalling Pathway [Video]. YouTube. [Link]
-
PubChemLite. (n.d.). 2,3-dimethyl-1-benzofuran-5-amine (C10H11NO). Retrieved from [Link]
-
ResearchGate. (n.d.). The Schematic presentation of cGAS-STING signaling cascade activation in response to different kinds of pathogens. Retrieved from [Link]
-
Zhu, R.-R., Hou, X.-Q., & Du, D.-M. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(15), 3725. [Link]
-
Salih, K. S. M., Ayoub, M. T., Saadeh, H. A., Al-Masoudi, N. A., & Al-Soud, Y. A. (2007). Synthesis, characterization, and biological activities of new benzofuran derivatives. Heterocycles, 71(7), 1577-1589. [Link]
-
Chen, K., Chen, W., Chen, F., Zhang, H., Xu, H., Zhou, Z., & Yi, W. (2021). Synthesis of 2-aminobenzofurans via base-mediated [3 + 2] annulation of N-phenoxy amides with gem-difluoroalkenes. Organic Chemistry Frontiers, 8(16), 4452-4458. [Link]
-
Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., Al-Aboudi, A., & Voelter, W. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry, 10, 953574. [Link]
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da Silva, A. B., de Paula, L. F., de Oliveira, R. B., & de Almeida, M. V. (2012). Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 23, 1185-1193. [Link]
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Royal Society of Chemistry. (2020). d0qo01247e1.pdf. [Link]
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Wang, X., Chen, Y., Li, M., Wang, Y., Zhang, Y., & Wang, J. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules, 27(23), 8560. [Link]
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Sharma, P., & Kumar, A. (2022). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Journal of Pharmaceutical Negative Results, 13(3), 481-487. [Link]
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Methodological & Application
Application Note: Telescoped One-Pot Synthesis Protocol for 2,3-Dimethyl-5-aminobenzofuran
Introduction & Mechanistic Rationale
The synthesis of highly functionalized benzofurans is a critical operation in medicinal chemistry, given the scaffold's prevalence in bioactive natural products and targeted therapeutics. While the condensation of phenols with α-haloketones is a well-established route, traditional methods often require tedious stepwise isolation of intermediates[1]. Recent advances have demonstrated one-pot cyclization strategies[2], but applying these directly to aminophenols remains challenging. Direct use of 4-aminophenol in basic alkylation with α-haloketones typically results in competitive N-alkylation and oxidative degradation[3].
To circumvent these issues, this protocol employs a telescoped one-pot, three-phase strategy starting from 4-nitrophenol. By utilizing the nitro group as a masked amine, the nitrogen functionality is protected from unwanted side reactions. The workflow proceeds through:
-
O-Alkylation: Selective etherification of 4-nitrophenol with 3-chloro-2-butanone.
-
Cyclodehydration: Acid-catalyzed intramolecular cyclization using a heterogeneous solid acid (Amberlyst-15) to form the benzofuran core.
-
Transfer Hydrogenation: In situ reduction of the nitro group to the target amine using Pd/C and ammonium formate.
This approach eliminates intermediate purification, minimizes solvent waste, and maximizes overall throughput while maintaining high regioselectivity.
Experimental Workflow & Reaction Pathway
Figure 1: Reaction pathway for the one-pot telescoped synthesis of 2,3-dimethyl-5-aminobenzofuran.
Figure 2: Operational workflow for the one-pot protocol.
Quantitative Data & Optimization
The causality behind the selected reagents is demonstrated in the optimization data below. DMF was selected as the optimal solvent because it supports both the high temperatures required for cyclodehydration and the polarity needed for transfer hydrogenation. Amberlyst-15 was chosen over soluble acids (like p-TsOH) because it acts as a heterogeneous catalyst, preventing the neutralization of the basic K₂CO₃ from Phase 1 and allowing for straightforward removal during workup.
Table 1: Optimization of Reaction Parameters for the Telescoped Synthesis
| Entry | Solvent | Base (Phase 1) | Acid Catalyst (Phase 2) | Reductant (Phase 3) | Overall Yield (%) |
| 1 | DMF | K₂CO₃ | Amberlyst-15 | Pd/C, H₂ (1 atm) | 68 |
| 2 | DMF | K₂CO₃ | Amberlyst-15 | Pd/C, HCOONH₄ | 82 |
| 3 | DMSO | Cs₂CO₃ | p-TsOH | Fe, HCl | 54 |
| 4 | EtOH/H₂O | NaOH | H₂SO₄ | Na₂S₂O₄ | 31 |
Note: Entry 2 represents the optimized conditions detailed in the protocol below.
Step-by-Step Protocol: A Self-Validating System
This protocol is designed as a self-validating system. Do not proceed to the next phase until the specific Thin Layer Chromatography (TLC) milestone is achieved.
Materials & Reagents
-
4-Nitrophenol: 1.39 g (10.0 mmol, 1.0 eq)
-
3-Chloro-2-butanone: 1.28 g (12.0 mmol, 1.2 eq)
-
Potassium carbonate (K₂CO₃, anhydrous): 2.76 g (20.0 mmol, 2.0 eq)
-
Amberlyst-15 (dry, strongly acidic cation exchange resin): 2.0 g (Excess)
-
Palladium on carbon (Pd/C, 10 wt%): 0.15 g
-
Ammonium formate (HCOONH₄): 3.15 g (50.0 mmol, 5.0 eq)
-
N,N-Dimethylformamide (DMF, anhydrous): 25 mL
Phase 1: O-Alkylation
-
Charge a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 4-nitrophenol (1.39 g), anhydrous K₂CO₃ (2.76 g), and anhydrous DMF (25 mL).
-
Stir the suspension at room temperature for 15 minutes under an inert nitrogen atmosphere to generate the phenoxide.
-
Add 3-chloro-2-butanone (1.28 g) dropwise via syringe over 5 minutes.
-
Heat the reaction mixture to 80 °C using a precisely controlled heating mantle or oil bath for 2 hours.
-
Validation Check 1: Remove a 50 µL aliquot, quench with water, extract with EtOAc, and run a TLC (Hexane:EtOAc 3:1). The yellow spot of 4-nitrophenol (
~0.3) must be completely consumed, replaced by the intermediate ether ( ~0.5).
Phase 2: Intramolecular Cyclodehydration
-
Cool the reaction mixture to room temperature.
-
Add 2.0 g of dry Amberlyst-15 resin directly into the reaction pot. Causality Note: The excess solid acid overwhelms the residual K₂CO₃, dropping the local pH to catalyze the cyclization without creating a difficult-to-extract aqueous emulsion.
-
Increase the temperature to 120 °C and stir vigorously for 4 hours.
-
Validation Check 2: Run a TLC (Hexane:EtOAc 3:1). The intermediate ether spot must convert entirely to a highly UV-active, non-polar spot corresponding to 2,3-dimethyl-5-nitrobenzofuran (
~0.7).
Phase 3: In Situ Transfer Hydrogenation
-
Cool the mixture to 50 °C.
-
Carefully add 0.15 g of Pd/C (10 wt%), followed by the portion-wise addition of ammonium formate (3.15 g).
-
Safety Warning: This step is highly exothermic and generates hydrogen gas. Add the formate slowly to prevent the reaction from boiling over.
-
-
Heat the mixture to 80 °C for 2 hours.
-
Validation Check 3: Run a TLC (Hexane:EtOAc 1:1). The nitrobenzofuran spot should disappear, yielding a new, highly polar, ninhydrin-positive spot corresponding to the target 2,3-dimethyl-5-aminobenzofuran (
~0.4).
Phase 4: Workup & Purification
-
Cool the reaction to room temperature. Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the Pd/C catalyst, Amberlyst-15 resin, and inorganic salts. Wash the filter cake thoroughly with EtOAc (3 × 30 mL).
-
Transfer the combined filtrate to a separatory funnel. Add deionized water (150 mL) to partition the DMF into the aqueous phase.
-
Extract the aqueous layer with EtOAc (3 × 50 mL).
-
Wash the combined organic layers with a 5% aqueous LiCl solution (2 × 50 mL) followed by brine (50 mL) to quantitatively remove trace DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue via flash column chromatography (Silica gel, Hexane:EtOAc gradient from 9:1 to 1:1) to afford 2,3-dimethyl-5-aminobenzofuran as a pale crystalline solid.
Troubleshooting & Safety
-
Incomplete Cyclization (Phase 2): If the ether intermediate persists, it indicates that the K₂CO₃ has not been fully neutralized. Add an additional 0.5 g of Amberlyst-15 and continue heating.
-
Over-Reduction (Phase 3): Extended heating during transfer hydrogenation can lead to partial reduction of the benzofuran ring (forming dihydrobenzofurans). Strictly adhere to the 2-hour limit and monitor closely via TLC.
-
Chemical Hazards: 3-Chloro-2-butanone is a potent lachrymator and alkylating agent. All Phase 1 operations must be conducted in a certified fume hood.
References
-
Title: One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Source: PMC - NIH (Molecules 2019). URL: [1]
-
Title: A concise route to functionalized benzofurans directly from gem-dibromoalkenes and phenols. Source: RSC Publishing (RSC Advances 2015). URL: [2]
-
Title: Cs2CO3-Mediated Rapid Room-Temperature Synthesis of 3-Amino-2-aroyl Benzofurans and Their Copper-Catalyzed N-Arylation Reactions. Source: ACS Omega (2020). URL: [3]
Sources
- 1. One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A concise route to functionalized benzofurans directly from gem -dibromoalkenes and phenols - RSC Advances (RSC Publishing) DOI:10.1039/C5RA13213D [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
preparation of Schiff bases from 2,3-dimethyl-1-benzofuran-5-amine
Application Note: Preparation of Schiff Bases from 2,3-Dimethyl-1-benzofuran-5-amine
Executive Summary
Subject: Synthesis and Characterization of Benzofuran-Derived Azomethines (Schiff Bases). Target Scaffold: 2,3-Dimethyl-1-benzofuran-5-amine.[1] Application Domain: Medicinal Chemistry (Antimicrobial, Anticancer, and Anti-inflammatory Drug Discovery).[2][3]
This technical guide outlines the optimized protocol for synthesizing Schiff bases derived from 2,3-dimethyl-1-benzofuran-5-amine . Benzofuran derivatives are pharmacophores of significant interest due to their structural similarity to natural products (e.g., ailanthoidol) and their proven efficacy in inhibiting tumor cell proliferation (MCF-7, HeLa) and microbial growth. This note provides a robust, self-validating methodology for researchers to generate a library of these compounds using standard condensation techniques.
Scientific Foundation & Mechanism
The Chemical Basis
The formation of Schiff bases (imines) involves the condensation of a primary amine with a carbonyl compound (aldehyde or ketone). In this protocol, the nucleophilic amine group at the C5 position of the 2,3-dimethylbenzofuran core attacks the electrophilic carbonyl carbon of a substituted aromatic aldehyde.
The reaction is reversible and acid-catalyzed. To drive the equilibrium toward the product (Le Chatelier’s principle), water generated during the reaction must be removed or the product must precipitate out of the solution.
Reaction Pathway
The mechanism proceeds via a carbinolamine intermediate , followed by acid-assisted dehydration to form the
Figure 1: Step-wise mechanism of Schiff base formation from 2,3-dimethyl-1-benzofuran-5-amine.
Experimental Protocol
Materials & Reagents
-
Precursor: 2,3-Dimethyl-1-benzofuran-5-amine (1.0 equiv).
-
Electrophiles: Aromatic Aldehydes (1.0 equiv) (e.g., Benzaldehyde, 4-Chlorobenzaldehyde, 4-Methoxybenzaldehyde, Salicylaldehyde).
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).
-
Catalyst: Glacial Acetic Acid (AcOH) (2–3 drops).
-
Equipment: Round-bottom flask (50 mL), Reflux condenser, Magnetic stirrer, Heating mantle/Oil bath.
Standard Reflux Procedure (Method A)
This method is the "Gold Standard" for generating high-purity crystalline Schiff bases.
-
Preparation: In a 50 mL round-bottom flask, dissolve 0.01 mol of 2,3-dimethyl-1-benzofuran-5-amine in 20 mL of absolute ethanol.
-
Addition: Add 0.01 mol of the selected aromatic aldehyde to the solution.
-
Catalysis: Add 2–3 drops of glacial acetic acid to catalyze the dehydration step.
-
Reaction: Reflux the mixture with stirring at 70–80°C for 3–6 hours .
-
Checkpoint: Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3). The disappearance of the starting amine spot indicates completion.
-
-
Isolation:
-
Pour the hot reaction mixture into a beaker containing crushed ice (approx. 50g).
-
Stir vigorously. The Schiff base should precipitate as a solid.
-
-
Purification:
-
Filter the solid using a Buchner funnel.
-
Wash with cold water followed by a small amount of cold ethanol.
-
Recrystallization: Recrystallize from hot ethanol to obtain pure crystals.
-
Microwave-Assisted Synthesis (Method B - Green Chemistry)
For high-throughput library generation, this method reduces reaction time from hours to minutes.
-
Mixing: Mix 0.001 mol of amine and 0.001 mol of aldehyde in a microwave-safe vial.
-
Solvent: Add a minimum amount of ethanol (2–3 mL) and 1 drop of acetic acid.
-
Irradiation: Irradiate at 140–300 Watts for 2–5 minutes (pulse mode: 30s on, 10s off to prevent overheating).
-
Workup: Cool to room temperature. Add ice-cold water to precipitate the product. Filter and recrystallize as above.
Workflow Visualization
Figure 2: Operational workflow for the synthesis and purification of benzofuran Schiff bases.
Characterization & Validation
To validate the structure, researchers must confirm the formation of the azomethine linkage and the retention of the benzofuran core.
| Technique | Key Diagnostic Signal | Interpretation |
| FT-IR | 1600–1640 cm⁻¹ (Strong) | Appearance of C=N (Azomethine) stretch. Absence of N-H stretch (3300-3400 cm⁻¹) confirms amine consumption. |
| ¹H NMR | δ 8.3 – 8.8 ppm (Singlet) | The azomethine proton (-N=CH-) is the definitive signature of a Schiff base. |
| ¹H NMR | δ 2.3 – 2.5 ppm (Singlets) | Methyl groups at C2 and C3 of the benzofuran ring (integral 3H each).[4] |
| Mass Spec | [M+1]⁺ Peak | Molecular ion peak corresponding to the calculated molecular weight. |
Expected Data (Example for Salicylaldehyde derivative):
-
Appearance: Yellow crystalline solid.
-
Yield: 75–85%.[5]
-
IR (KBr): 1615 cm⁻¹ (C=N), 3400 cm⁻¹ (OH, broad).
-
¹H NMR (DMSO-d₆): δ 8.65 (s, 1H, N=CH), 6.8–7.8 (m, Ar-H), 2.40 (s, 3H, CH₃), 2.35 (s, 3H, CH₃).
Application Potential (SAR Insights)
Schiff bases of 2,3-dimethyl-1-benzofuran-5-amine have demonstrated potential in the following therapeutic areas:
-
Antimicrobial Activity: The azomethine linkage (-N=CH-) is essential for binding to bacterial enzymes. Derivatives with electron-withdrawing groups (e.g., 4-Cl, 4-NO₂) on the aldehyde ring typically show enhanced activity against S. aureus and E. coli.
-
Anticancer Activity: Benzofuran derivatives have shown cytotoxicity against breast cancer cell lines (MCF-7). The planar structure allows for DNA intercalation.
-
Anti-inflammatory: Inhibition of COX-2 enzymes has been observed in similar benzofuran pharmacophores.
Troubleshooting Guide
-
Problem: Oily Product.
-
Cause: Incomplete crystallization or presence of impurities.
-
Solution: Scratch the side of the vessel with a glass rod to induce nucleation. Alternatively, evaporate the solvent and recrystallize using a different solvent pair (e.g., Ethanol/Water).
-
-
Problem: Low Yield.
-
Cause: Reversible reaction equilibrium.
-
Solution: Increase reflux time or add a molecular sieve (3Å) to the reaction mixture to trap water physically.
-
-
Problem: Hydrolysis.
-
Cause: Schiff bases are sensitive to aqueous acid.
-
Solution: Ensure the workup water is neutral or slightly basic; avoid prolonged exposure to moisture during storage.
-
References
-
Rahman, A. H., & Ismail, E. M. (1976). Synthesis of Schiff bases of benzofuran with potential biological activity. Arzneimittel-Forschung.
-
Kirilmis, C., et al. (2008). Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone oxime esters. European Journal of Medicinal Chemistry.
-
Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances.
-
Ashok, D., et al. (2016). Microwave assisted synthesis of some new benzofuran based Schiff bases and their antimicrobial activity. Arabian Journal of Chemistry.
-
PubChem. (n.d.). 2,3-Dimethyl-1-benzofuran-5-amine Compound Summary. National Library of Medicine.
Sources
- 1. PubChemLite - 2,3-dimethyl-1-benzofuran-5-amine (C10H11NO) [pubchemlite.lcsb.uni.lu]
- 2. scienceopen.com [scienceopen.com]
- 3. Synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives and their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN101811919A - Method for preparing amino acid schiff base metal complexes without solvent - Google Patents [patents.google.com]
Application Notes and Protocols for Reductive Amination of 5-Aminobenzofuran Derivatives
Introduction: The Strategic Importance of 5-Aminobenzofuran Derivatives and Their N-Functionalization
Benzofuran derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous bioactive compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Within this privileged scaffold, 5-aminobenzofuran serves as a critical synthetic intermediate, offering a reactive handle for the introduction of diverse functionalities. The amino group at the 5-position allows for the construction of more complex molecules, significantly impacting their biological and pharmacological profiles.
Reductive amination, also known as reductive alkylation, is a powerful and widely employed method for the N-alkylation of amines. This one-pot reaction, which converts a carbonyl group and an amine into a secondary or tertiary amine, is favored for its efficiency, operational simplicity, and ability to avoid the over-alkylation often encountered with direct alkylation methods. For researchers in drug discovery and development, mastering the reductive amination of 5-aminobenzofuran derivatives is a key step in generating novel chemical entities with therapeutic potential.
This comprehensive guide provides detailed application notes and protocols for the successful reductive amination of 5-aminobenzofuran derivatives. As a Senior Application Scientist, this document is structured to provide not just a set of instructions, but a deeper understanding of the underlying chemistry, enabling researchers to troubleshoot and adapt these protocols to their specific needs.
The Chemistry of Reductive Amination: A Mechanistic Overview
Reductive amination is a two-step process that occurs in a single pot. The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate. This is followed by the elimination of water to form an imine (from a primary amine) or an enamine (from a secondary amine). The subsequent in-situ reduction of the C=N double bond by a selective reducing agent yields the final amine product.
Mildly acidic conditions are often employed to catalyze the dehydration of the hemiaminal to the imine. However, the pH must be carefully controlled, as excessive acidity can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Caption: General mechanism of reductive amination.
Selecting the Right Reducing Agent
The choice of reducing agent is critical for a successful reductive amination. The ideal reagent should selectively reduce the imine in the presence of the starting carbonyl compound. Several hydridic reducing agents are commonly used, each with its own advantages.
| Reducing Agent | Key Characteristics | Typical Solvents |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective, tolerates a wide range of functional groups. It is often the reagent of choice for reductive aminations. Does not require strict pH control. | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) |
| Sodium Cyanoborohydride (NaBH₃CN) | Effective but toxic due to the presence of cyanide. Requires acidic conditions for optimal reactivity. | Methanol (MeOH), Ethanol (EtOH) |
| Sodium Borohydride (NaBH₄) | A stronger reducing agent that can also reduce the starting aldehyde or ketone. Often added after imine formation is complete. | Methanol (MeOH), Ethanol (EtOH) |
For the reductive amination of 5-aminobenzofuran derivatives, sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended due to its mildness, selectivity, and broader functional group compatibility.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the reductive amination of 5-aminobenzofuran with both an aldehyde and a ketone.
Protocol 1: Synthesis of N-benzyl-5-aminobenzofuran
This protocol details the reaction of 5-aminobenzofuran with benzaldehyde.
Caption: Experimental workflow for Protocol 1.
Materials:
-
5-Aminobenzofuran
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Glacial acetic acid (optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a clean, dry round-bottom flask, add 5-aminobenzofuran (1.0 eq).
-
Dissolve the 5-aminobenzofuran in anhydrous DCE (approximately 0.1 M concentration).
-
Add benzaldehyde (1.1 eq) to the solution.
-
Optionally, add a catalytic amount of glacial acetic acid (0.1-0.2 eq) to facilitate imine formation.
-
Stir the reaction mixture at room temperature for 30-60 minutes.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. An exotherm may be observed.
-
Continue to stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-benzyl-5-aminobenzofuran.
Protocol 2: Synthesis of N-cyclohexyl-5-aminobenzofuran
This protocol details the reaction of 5-aminobenzofuran with cyclohexanone.
Materials:
-
5-Aminobenzofuran
-
Cyclohexanone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Glacial acetic acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
In a clean, dry round-bottom flask, dissolve 5-aminobenzofuran (1.0 eq) in anhydrous DCE (approximately 0.1 M).
-
Add cyclohexanone (1.2 eq) to the solution.
-
Add glacial acetic acid (1.1 eq) to the reaction mixture. For less reactive ketones, a stoichiometric amount of acid can be beneficial.
-
Stir the mixture at room temperature for 1-2 hours to promote imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) in portions to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC (typically 4-24 hours).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with DCM (3 x 20 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-cyclohexyl-5-aminobenzofuran.
Characterization of N-Substituted-5-Aminobenzofuran Derivatives
Thorough characterization of the synthesized products is essential to confirm their identity and purity. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see the disappearance of the N-H protons of the starting 5-aminobenzofuran and the appearance of new signals corresponding to the introduced alkyl or benzyl group. The protons on the carbon adjacent to the nitrogen will typically appear as a multiplet. The aromatic protons of the benzofuran core will also show characteristic shifts.
-
¹³C NMR: The carbon of the newly formed C-N bond will appear in the aliphatic region. Changes in the chemical shifts of the aromatic carbons of the benzofuran ring, particularly those close to the amino group, can also be observed.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is a valuable tool for confirming the molecular weight of the product. The protonated molecule [M+H]⁺ is typically observed.
-
Infrared (IR) Spectroscopy: The disappearance of the characteristic N-H stretching vibrations of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region) and the appearance of a single N-H stretch for a secondary amine (or its absence for a tertiary amine) can be observed.
Troubleshooting and Key Considerations
-
Low Yields: If the reaction is sluggish or gives low yields, consider increasing the reaction time or gently heating the reaction mixture (e.g., to 40-50 °C). Ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the imine intermediate and the reducing agent.
-
Side Reactions: For some electron-rich aldehydes, self-condensation can be a competing reaction. Using a mild and selective reducing agent like NaBH(OAc)₃ helps to minimize this.
-
Purification Challenges: The basicity of the amine products can sometimes lead to tailing on silica gel chromatography. Adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent can help to improve the peak shape.
Conclusion
Reductive amination is a robust and versatile method for the synthesis of N-substituted-5-aminobenzofuran derivatives. By understanding the reaction mechanism, carefully selecting the appropriate reagents, and following well-defined protocols, researchers can efficiently generate a diverse range of compounds for further investigation in drug discovery and materials science. The protocols and insights provided in this guide are intended to empower scientists to confidently and successfully apply this important transformation in their research endeavors.
References
- Li, B., Zheng, J., et al. (2017). The [RuCl2(p-cymene)]2/Ph2SiH2 catalytic system is very efficient for the reductive amination of aldehydes with anilines to provide secondary amines and tertiary amines in good yields. Organic Chemistry Portal.
- van den Bedem, J. W., et al. (2016). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. ACS Omega.
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
- Beller, M., et al. (2019). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.
- Pérez-Pérez, M. J., et al. (2020). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry.
- Sigma-Aldrich. (n.d.). Sodium Triacetoxyborohydride.
- Master Organic Chemistry. (2017).
- Wikipedia. (n.d.).
- Beller, M., et al. (2019). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.
- Starkey, L. S. (n.d.). 1H NMR Chemical Shift ppm table.
- Camacho, M. E., & Carrión, M. D. (2022). NMR spectroscopy study of new imidamide derivatives as nitric oxide synthase inhibitors. Magnetic Resonance in Chemistry.
- Royal Society of Chemistry. (n.d.).
- Welter, E., et al. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR). Analytical and Bioanalytical Chemistry.
- Ndibe, H. C., et al. (2018). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. International Journal of Engineering and Science.
- El-Gazzar, A. R., et al. (2022). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Journal of Molecular Structure.
- Vessally, E., et al. (2013). One-
Application Note: Amide Coupling Conditions for 2,3-Dimethyl-1-benzofuran-5-amine
Executive Summary
The synthesis of amides from 2,3-dimethyl-1-benzofuran-5-amine presents a specific set of challenges common to electron-rich heteroaromatic anilines. While the benzofuran ring system donates electron density to the amine (increasing nucleophilicity relative to simple anilines), it also renders the substrate susceptible to rapid oxidative degradation (browning/tarring) in solution. Furthermore, the reduced nucleophilicity compared to alkyl amines requires robust activation of the carboxylic acid partner.
This guide outlines three validated protocols ranging from high-throughput medicinal chemistry (HATU) to scalable process chemistry (T3P®) and difficult couplings (Acid Chlorides).
Substrate Profile & Mechanistic Considerations
Chemical Properties[1][2][3][4][5][6]
-
Substrate: 2,3-dimethyl-1-benzofuran-5-amine
-
Electronic State: The oxygen atom at position 1 donates electron density into the benzene ring. Resonance contributors increase electron density at C3, C5, and C7. Consequently, the C5-amine is more nucleophilic than a standard aniline but significantly less nucleophilic than an aliphatic amine.
-
Stability Warning: The electron-rich nature makes the free base prone to oxidation by atmospheric oxygen, leading to the formation of quinoid-like impurities (often observed as dark red or black discoloration).
-
Recommendation: Store as the HCl or Oxalate salt . Liberate the free base in situ or immediately prior to use.
-
Strategic Decision Matrix
The choice of coupling condition depends on the carboxylic acid partner and the scale of the reaction.
Figure 1: Decision matrix for selecting the optimal amide coupling protocol.
Detailed Experimental Protocols
Method A: T3P® (Propylphosphonic Anhydride) – The Modern Standard
Best For: Scalable synthesis, chiral acids, and ease of purification. Mechanism: T3P acts as a coupling agent that forms a mixed anhydride. Pyridine acts as a nucleophilic catalyst and base. The byproducts are water-soluble, simplifying workup.[1][2][3]
Protocol:
-
Preparation: To a reaction vessel, add the Carboxylic Acid (1.1 equiv) and 2,3-dimethyl-1-benzofuran-5-amine (1.0 equiv).
-
Solvent: Dissolve in EtOAc (Ethyl Acetate) or 2-MeTHF (0.2 – 0.5 M concentration).
-
Note: Avoid DMF if possible to simplify workup; T3P works excellently in EtOAc.
-
-
Base: Add Pyridine (3.0 – 5.0 equiv).
-
Why Pyridine? It suppresses racemization better than DIPEA/TEA in T3P couplings and catalyzes the reaction via an acyl-pyridinium intermediate.
-
-
Activation: Cool to 0 °C. Add T3P (50% w/w solution in EtOAc, 1.5 – 2.0 equiv) dropwise.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–12 hours. Monitor by LCMS.
-
Workup:
-
Dilute with EtOAc.
-
Wash with Water (x2), 0.5 M HCl (to remove excess pyridine/amine), Sat. NaHCO₃ , and Brine .
-
Dry over MgSO₄ and concentrate.
-
Typical Yield: 85–95%
Method B: Acid Chloride Activation – For Difficult Substrates
Best For: Sterically hindered acids or when the amine is unreactive. Mechanism: Converts the acid to a highly reactive acyl chloride, overcoming the lower nucleophilicity of the aniline.
Protocol:
-
Acid Activation (In Situ):
-
Dissolve Carboxylic Acid (1.1 equiv) in anhydrous DCM (Dichloromethane).
-
Add catalytic DMF (1-2 drops).
-
Add Oxalyl Chloride (1.2 equiv) dropwise at 0 °C. Stir at RT for 1–2 hours until gas evolution ceases.
-
Alternative: For acid-sensitive substrates, use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate the acid chloride under neutral conditions.
-
-
Coupling:
-
Concentrate the acyl chloride (optional, to remove excess oxalyl chloride) or use directly if stoichiometry is precise.
-
Redissolve in DCM.
-
Add 2,3-dimethyl-1-benzofuran-5-amine (1.0 equiv) and Pyridine (2.0 equiv) or DIPEA (3.0 equiv).
-
Tip: If using the amine HCl salt, ensure 3.0+ equiv of base are used to liberate the free base.
-
-
Reaction: Stir at RT for 1–4 hours.
-
Workup: Standard aqueous wash (HCl/NaHCO₃).
Method C: HATU / DIPEA – The Discovery Standard
Best For: Small-scale library synthesis, precious intermediates. Mechanism: Formation of an active ester (OBt/OAt) that reacts rapidly with the amine.
Protocol:
-
Dissolution: Dissolve Carboxylic Acid (1.0 equiv) in dry DMF (0.2 M).
-
Base: Add DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).
-
Activation: Add HATU (1.1 equiv). Stir for 5–10 minutes to form the activated ester (solution often turns yellow).
-
Addition: Add 2,3-dimethyl-1-benzofuran-5-amine (1.0 – 1.2 equiv).
-
Reaction: Stir at RT for 2–16 hours.
-
Workup:
-
Dilute with EtOAc/Ether (HATU byproducts are soluble in DMF/water but can contaminate organic layers).
-
Wash extensively with Water and LiCl (5% aq) to remove DMF.
-
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Reaction turns black/tarry | Oxidation of the benzofuran amine. | Degas solvents with N₂/Ar before use. Add amine last, immediately after acid activation. |
| Low Conversion (<20%) | Poor nucleophilicity of amine. | Switch to Method B (Acid Chloride) or heat Method A to 50 °C. |
| Epimerization of Acid | Base-mediated proton abstraction. | Use Method A (T3P/Pyridine) at 0 °C. Avoid HATU/DIPEA. |
| Precipitate forms immediately | Salt formation (Amine + Acid). | Ensure sufficient base (DIPEA/Pyridine) is present to keep amine free. |
Visualizing the T3P Workflow
Figure 2: Step-by-step workflow for the T3P coupling protocol.[4]
References
-
Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[3] Organic Letters, 2011, 13(19), 5048–5051. [Link]
-
Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38, 606-631. [Link]
-
Pattabiraman, V. R., & Bode, J. W. "Rethinking Amide Bond Synthesis." Nature, 2011, 480, 471–479. [Link]
Sources
- 1. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 4. CN102659726A - Method for synthesis of dronedarone - Google Patents [patents.google.com]
Application Notes and Protocols for the Purification of Amino-benzofurans via Recrystallization
Introduction
Amino-benzofurans are a pivotal class of heterocyclic compounds widely distributed in natural products and forming the structural core of numerous biologically active molecules and pharmaceuticals.[1][2] Their synthesis, often achieved through multi-step reaction sequences, can result in crude products containing residual starting materials, by-products, and other impurities.[3][4] For applications in drug development, materials science, and fundamental scientific research, achieving a high degree of purity is paramount.[3]
Recrystallization stands as a robust and extensively utilized technique for the purification of solid organic compounds.[3][5][6] This method leverages the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures.[3][5] An ideal recrystallization solvent will dissolve the compound sparingly at ambient or low temperatures but will exhibit high solubility at an elevated temperature, typically the solvent's boiling point.[3][7][8] This application note provides a comprehensive guide to selecting appropriate recrystallization solvents for amino-benzofurans and outlines detailed protocols for their effective purification.
Principles of Solvent Selection
The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol.[9] The fundamental principle guiding this choice is that "like dissolves like," meaning that compounds with similar structural and polarity features tend to be soluble in one another.[7][10] Amino-benzofurans, possessing both a polar amino group and a larger, less polar benzofuran core, often exhibit moderate polarity. This characteristic makes a range of solvents potentially suitable for their recrystallization.
Key Solvent Characteristics for Recrystallization:
-
Favorable Solubility Curve: The solvent should exhibit a steep solubility curve for the amino-benzofuran, meaning a significant increase in solubility with a corresponding increase in temperature.[8]
-
Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor after cooling) or insoluble in the hot solvent (allowing for removal by hot filtration).[7]
-
Chemical Inertness: The solvent must not react with the amino-benzofuran.[8]
-
Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals during the drying process.[9]
-
Safety and Cost: The chosen solvent should be low in toxicity, have a low flammability risk, and be economically viable.[7]
Common Solvents and Their Applicability
The following table provides a summary of common solvents and their general suitability for the recrystallization of amino-benzofurans. The optimal choice will always depend on the specific substitution pattern of the molecule.
| Solvent | Polarity | Boiling Point (°C) | Suitability for Amino-benzofurans | Notes |
| Ethanol | Polar Protic | 78 | Excellent. Often a first choice for aromatic amines.[3] Good for single-solvent recrystallization. | Can be used in combination with water as a mixed-solvent system. |
| Methanol | Polar Protic | 65 | Very Good. Similar to ethanol but with a lower boiling point. | Can be used in mixed systems with acetone or water.[11] |
| Isopropanol | Polar Protic | 82 | Good. Offers a slightly higher boiling point than ethanol. | |
| Acetone | Polar Aprotic | 56 | Good. Effective for moderately polar compounds. | Its high volatility can be a challenge. Often used in mixed-solvent systems with hexanes.[12] |
| Ethyl Acetate | Moderately Polar | 77 | Good to Moderate. Can be effective, particularly in mixed systems with hexanes or other nonpolar solvents.[12] | |
| Toluene | Nonpolar | 111 | Moderate. Generally suitable for less polar amino-benzofuran derivatives. | Higher boiling point can make it more difficult to remove. |
| Hexane/Heptane | Nonpolar | 69 / 98 | Poor as a single solvent. Generally used as an anti-solvent in mixed-solvent systems.[12] | |
| Water | Highly Polar | 100 | Generally Poor as a single solvent. Can be an effective anti-solvent when paired with a miscible organic solvent like ethanol or acetone.[12][13] | |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | Use with caution. High boiling point makes it difficult to remove. Can be used for compounds with poor solubility, often in a mixed system with water.[13] | |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | Use with caution. Very high boiling point. Suitable for compounds that are difficult to dissolve.[1] |
Mixed-Solvent Systems
When a single solvent does not provide the ideal solubility characteristics, a mixed-solvent system can be employed.[9] This typically involves a "good" solvent in which the amino-benzofuran is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble.[9] The compound is first dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is then added dropwise until the solution becomes turbid (cloudy), indicating the onset of precipitation.[9] A small amount of the "good" solvent is then added back to redissolve the precipitate, and the solution is allowed to cool slowly.[9]
Common mixed-solvent pairs include:
-
Methanol/Water[11]
-
Acetone/Water[7]
-
Methanol/Acetone[11]
-
Ethyl Acetate/Hexane[12]
-
Chloroform/Heptane[13]
Decision-Making Workflow for Solvent Selection
Caption: A flowchart illustrating the decision-making process for selecting a suitable recrystallization solvent system.
Experimental Protocol: Recrystallization of a Model Amino-benzofuran
This protocol provides a general procedure for the recrystallization of a representative amino-benzofuran. The specific volumes and choice of solvent may need to be optimized based on the impurity profile and the specific amino-benzofuran derivative.
Materials and Equipment:
-
Crude amino-benzofuran
-
Selected recrystallization solvent(s)
-
Erlenmeyer flasks (at least two)
-
Hotplate with magnetic stirring capabilities
-
Magnetic stir bar
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Vacuum oven or desiccator
-
Activated carbon (optional, for removing colored impurities)
Step-by-Step Procedure:
-
Dissolution: Place the crude amino-benzofuran into an appropriately sized Erlenmeyer flask with a magnetic stir bar.[3] Add a small amount of the chosen solvent and begin heating the mixture with stirring.[14] Continue to add the solvent portion-wise until the solid has completely dissolved at or near the boiling point of the solvent.[10] It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to maximize the yield of the purified product.[10]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated carbon.[15] Bring the solution back to a boil for a few minutes. The activated carbon will adsorb colored impurities.[10]
-
Hot Filtration (if necessary): If activated carbon was used or if there are insoluble impurities, a hot filtration step is required.[3] Preheat a second Erlenmeyer flask and a stemless or short-stemmed funnel on the hotplate. Place a piece of fluted filter paper in the funnel and quickly pour the hot solution through it into the preheated flask.[3] This step should be performed rapidly to prevent premature crystallization in the funnel.[3]
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass or loosely with aluminum foil and allow it to cool slowly and undisturbed to room temperature.[3][10] Slow cooling promotes the formation of larger, purer crystals.[6] Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.[9][14]
-
Inducing Crystallization (if necessary): If crystals do not form upon cooling, crystallization can often be induced by scratching the inside of the flask below the surface of the liquid with a glass stirring rod or by adding a "seed" crystal of the pure compound.[10]
-
Collection and Washing of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter flask.[14] Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor containing impurities.[3][10]
-
Drying: Allow the crystals to air-dry on the filter paper for a short time by drawing air through the funnel.[3] Transfer the purified crystals to a watch glass and dry them to a constant weight in a vacuum oven at a temperature below the compound's melting point or in a desiccator.[3]
Visual Workflow of the Recrystallization Process
Caption: A step-by-step workflow diagram of the recrystallization process.
Troubleshooting Common Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to concentrate the solution and cool again.[16]- Scratch the inner surface of the flask with a glass rod.[10]- Add a seed crystal.[10] |
| Oiling out (formation of a liquid instead of solid crystals). | - The melting point of the compound is below the boiling point of the solvent.- The rate of crystallization is too rapid. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[15]- Consider using a lower-boiling point solvent. |
| Low recovery of purified product. | - Too much solvent was used.- Premature crystallization during hot filtration.- The compound has significant solubility in the cold solvent.- Excessive washing with the cold solvent. | - Use the minimum amount of hot solvent necessary for dissolution.[10]- Ensure the filtration apparatus is preheated.- Cool the solution in an ice-salt bath for a longer period.- Use a minimal amount of ice-cold solvent for washing.[10] |
| The product is still impure after recrystallization. | - The chosen solvent does not effectively differentiate between the product and the impurity.- The cooling process was too rapid, trapping impurities in the crystal lattice. | - Try a different recrystallization solvent or a mixed-solvent system.- Allow the solution to cool more slowly and without disturbance.[6] |
References
- Recrystallization. (n.d.). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.
- Application Note and Protocol: Recrystallization of 4-Aminodibenzofuran for High Purity. (2025). Benchchem.
- Jurd, L. (1964). Preparation of benzofuran derivatives. U.S. Patent No. 3,147,280. Washington, DC: U.S. Patent and Trademark Office.
- Recrystallization. (n.d.). University of California, Irvine, Department of Chemistry.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Synthesis of Novel 4-Aminobenzofuran Derivatives: A Technical Guide. (2025). Benchchem.
- Bevilacqua, M., Broggi, A., Gatti, F. G., et al. (2008). Synthesis, structure and reactivity of amino-benzodifurane derivatives. Tetrahedron, 64(43), 10103-10111.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Recrystallization. (n.d.). Purdue University, Department of Chemistry.
- Solvent Choice. (n.d.). University of York, Department of Chemistry.
- Solvent selection for effective recrystallization of nitroaromatic compounds. (2025). Benchchem.
- RECRYSTALLIZATION. (2021, March 5). Chemistry LibreTexts.
- Yadav, M., et al. (2020). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. European Journal of Molecular & Clinical Medicine, 7(8), 134-145.
- A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. (2022, December 4). Molecules.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2023, August 30). Molecules.
- Recrystallization. (n.d.). Wired Chemist.
- Troubleshooting. (2022, April 7). Chemistry LibreTexts.
- Cs2CO3-Mediated Rapid Room-Temperature Synthesis of 3-Amino-2-aroyl Benzofurans and Their Copper-Catalyzed N-Arylation Reactions. (2020, February 11). ACS Omega.
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Application Note & Protocol: Accelerated Synthesis of 2,3-Dimethylbenzofuran Derivatives via Microwave-Assisted Methodologies
Introduction: The Significance of the Benzofuran Scaffold and the Need for Synthetic Acceleration
The benzofuran moiety is a privileged heterocyclic scaffold prevalent in a multitude of natural products and pharmacologically active compounds.[1] Its derivatives are known to exhibit a wide range of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[2][3] The 2,3-disubstituted benzofuran core, in particular, serves as a foundational structure for numerous drug development programs. However, traditional synthetic routes to these compounds often involve multi-step procedures, harsh reaction conditions, extended reaction times of many hours or even days, and often result in modest yields.[1][3]
This application note details an efficient, rapid, and high-yielding approach to the synthesis of 2,3-dimethylbenzofuran derivatives utilizing Microwave-Assisted Organic Synthesis (MAOS). This technology leverages the principles of dielectric heating to overcome the limitations of conventional methods, offering a pathway that is not only faster and more efficient but also aligns with the principles of green chemistry by reducing energy consumption and solvent use.[2][4] We will explore the fundamental advantages of microwave heating, provide a detailed, field-tested protocol for a one-pot, three-component synthesis, and offer expert insights into process optimization.
The Microwave Advantage: A Paradigm Shift from Conventional Heating
Conventional heating methods, such as using a hotplate and an oil bath, transfer energy indirectly and inefficiently. Heat is transferred via conduction from the vessel surface to the solvent and then to the reagents, resulting in a significant temperature gradient within the reaction mixture and a slow heating process.[5]
Microwave-assisted synthesis operates on a fundamentally different principle: direct "in-core" heating.[5][6] Microwave radiation interacts directly with polar molecules (solvents, reagents) in the reaction mixture, causing them to rapidly align with the oscillating electric field.[7] This rapid molecular rotation and ionic conduction generates heat volumetrically and uniformly throughout the sample.[6] This process eliminates the thermal gradient and allows for extremely fast heating to temperatures far above the solvent's boiling point in sealed, pressurized vessels.[6]
According to the Arrhenius equation, a 10 °C increase in reaction temperature can roughly double the reaction rate.[6] By enabling controlled heating to very high temperatures, microwave synthesis can reduce reaction times from hours to mere minutes, while simultaneously minimizing the formation of unwanted byproducts that can occur during long heating periods.[5][8]
Figure 1: Comparison of conventional and microwave heating mechanisms.
Synthetic Pathway: A One-Pot, Three-Component Approach
One of the most elegant and efficient methods for constructing 2,3-disubstituted benzofurans is through a palladium- and copper-catalyzed one-pot, three-component reaction under Sonogashira conditions.[8] This strategy allows for the assembly of complex molecules from simple, commercially available starting materials in a single operation, which is highly advantageous for creating libraries of compounds for drug discovery.[8] The use of microwave irradiation dramatically shortens the reaction times and minimizes side products, making this an ideal approach.[8][9]
The general strategy involves the reaction of a 2-iodophenol, a terminal alkyne, and an aryl iodide. For the synthesis of a 2,3-dimethylbenzofuran derivative, this would involve the coupling of a 2-iodophenol with propyne, followed by a cyclization reaction involving a methyl-substituted aryl iodide.
Figure 2: General scheme for the one-pot synthesis of 2,3-dimethylbenzofurans.
Detailed Experimental Protocol
This protocol is a representative example. Optimization of temperature, time, and reagent stoichiometry may be required for different substrates. All operations should be performed in a well-ventilated fume hood.
4.1 Materials and Equipment
-
Reagents: 2-Iodophenol, Phenylacetylene (as a model alkyne), Iodobenzene (as a model aryl iodide), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Copper(I) iodide (CuI), Triethylamine (Et₃N), Tetrahydrofuran (THF, anhydrous).
-
Equipment: Dedicated microwave synthesis reactor (e.g., Anton Paar Monowave, CEM Discover), 10 mL microwave-resistant reaction vial with a snap cap and septum, magnetic stir bar, standard laboratory glassware for work-up, silica gel for column chromatography.
4.2 Step-by-Step Synthesis of 2,3-Diphenylbenzofuran (Model Compound)
-
Vial Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add 2-iodophenol (220 mg, 1.0 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and CuI (10 mg, 0.05 mmol).
-
Reagent Addition: Under an inert atmosphere (e.g., Argon), add anhydrous THF (2.0 mL) and triethylamine (1.5 mL).
-
First Coupling: Add phenylacetylene (102 mg, 1.0 mmol) to the mixture. Seal the vial tightly with the cap.
-
First Microwave Step: Place the vial in the microwave reactor. Irradiate the mixture at 60 °C for 10 minutes. This step facilitates the initial Sonogashira coupling of the alkyne to the iodophenol.[8]
-
Second Coupling & Cyclization: Carefully open the vial and add iodobenzene (204 mg, 1.0 mmol). Reseal the vial.
-
Second Microwave Step: Place the vial back into the microwave reactor. Irradiate the mixture at 100 °C for 20 minutes. This higher temperature drives the second coupling and subsequent intramolecular cyclization to form the benzofuran ring.[8]
-
Work-up: After the vial has cooled to room temperature, dilute the reaction mixture with ethyl acetate (20 mL). Filter the mixture through a pad of celite to remove the catalyst residues.
-
Extraction: Wash the organic filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 2,3-diphenylbenzofuran.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data & Expected Results
The microwave-assisted, three-component method provides good to excellent yields for a variety of substituted benzofurans.[8] The dramatic reduction in reaction time is the most significant advantage over conventional heating methods, which can take over 24 hours for similar transformations.[2][3]
| Entry | Alkyne | Aryl Iodide | Time (min) | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylacetylene | Iodobenzene | 30 | 100 | 87% | [8] |
| 2 | Phenylacetylene | 4-Iodoanisole | 30 | 80 | 53% | [8] |
| 3 | Phenylacetylene | 4-Iodobenzonitrile | 30 | 100 | 98% | [8] |
| 4 | 4-Ethynylbenzonitrile | Iodobenzene | 30 | 100 | 53% | [8] |
Table 1: Representative yields for the synthesis of 2,3-disubstituted benzofurans using the microwave-assisted one-pot method.[8]
Field Insights & Troubleshooting
-
Solvent Choice: While THF is effective, other high-boiling polar solvents like DMF or acetonitrile can also be used and may improve results for less reactive substrates.[8] The choice of solvent is critical as it must be able to absorb microwave energy efficiently.
-
Catalyst Loading: The palladium catalyst is sensitive to air and moisture. Ensure it is handled under an inert atmosphere. If yields are low, a slightly higher catalyst loading in the second step might be beneficial, especially with electron-rich aryl iodides.[8]
-
Temperature Control: For the initial Sonogashira coupling, a lower temperature (e.g., 25-60 °C) often results in a cleaner reaction mixture.[8] The second, higher-temperature step is necessary for the cyclization. Do not exceed the pressure and temperature limits of the microwave vial.
-
Substrate Scope: Electron-withdrawing groups on the aryl iodide generally lead to higher yields.[8] Aliphatic alkynes may result in complex reaction mixtures and lower yields under these specific conditions.[8] For these substrates, a two-step approach might be more suitable.
Conclusion
Microwave-assisted synthesis represents a transformative technology for the rapid and efficient construction of valuable heterocyclic scaffolds. The one-pot, three-component protocol described herein for 2,3-dimethylbenzofuran derivatives showcases the profound advantages of this approach: drastically reduced reaction times, high yields, and operational simplicity.[2][8] This methodology is highly adaptable and particularly well-suited for the rapid generation of compound libraries in medicinal chemistry and drug development, accelerating the discovery of new therapeutic agents.
References
-
Deshpande, R., et al. (2012). Microwave-Assisted Synthesis and Pharmacological Activity of Pyrazolyl Benzofuran Deravatives. Scientific & Academic Publishing. Available at: [Link]
-
Taylor & Francis. (2018-2022). Benzofuran – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Khan, I., et al. (2022). Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis, Molecular Docking, Hemolytic, Thrombolytic and Anticancer Evaluation of Furan-Based Molecules. PMC. Available at: [Link]
-
De Luca, L., Giacomelli, G., & Nieddu, G. (2007). A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans. Organic Chemistry Portal. Available at: [Link]
-
Markina, N. A., & Larock, R. C. (2013). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. PMC. Available at: [Link]
-
Anilkumar, G., et al. (2021). Recent Advances in the Microwave Assisted Synthesis of Benzofuran and Indole Derivatives. ResearchGate. Available at: [Link]
-
Deshpande, R., et al. (2012). (PDF) Microwave-Assisted Synthesis and Pharmacological Activity of Pyrazolyl Benzofuran Deravatives. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. Benzofuran synthesis. Organic Chemistry Portal. Available at: [Link]
-
De Luca, L., et al. (2008). Synthesis of Substituted Benzofurans via Microwave-Enhanced Catch and Release Strategy. ACS Publications. Available at: [Link]
-
Houghtaling, J. C., et al. (2018). Microwave-Assisted, Asymmetric Synthesis of 3-Amino-2,3-Dihydrobenzofuran Flavonoid Derivatives from Chalcones. PubMed. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2023). Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Hu, W., et al. (2019). Microwave-Assisted Synthesis of Benzofuran-3(2H)-ones. ResearchGate. Available at: [Link]
-
International Journal of Chemical Science. (2021). Microwave assisted organic synthesis (MAOS). International Journal of Chemical Science. Available at: [Link]
-
Sentil, O., et al. (2018). Microwave-assisted synthesis and biological evaluation of thiazole-substituted dibenzofurans. SciSpace. Available at: [Link]
-
Jadhav, A. A., & Devale, R. P. (2022). Review on Microwave, The General purpose in Microwave Assisted Synthesis for Green Chemistry. Asian Journal of Research in Chemistry. Available at: [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. ajrconline.org [ajrconline.org]
- 5. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 6. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 7. chemicaljournals.com [chemicaljournals.com]
- 8. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving yield of 5-nitrobenzofuran reduction to amine
Technical Support Center: Benzofuran Synthesis Division Subject: Optimization of 5-Nitrobenzofuran Reduction to 5-Aminobenzofuran Ticket ID: T-5NBF-RED-001 Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
The reduction of 5-nitrobenzofuran to 5-aminobenzofuran is a deceptively simple transformation often plagued by two critical failure modes: chemoselectivity loss (reduction of the C2-C3 furan double bond) and oxidative instability of the resulting amine (leading to polymerization/tars).
While catalytic hydrogenation (Pd/C, H₂) is the standard industry default for nitro reductions, it is frequently unsuitable for benzofurans without strict catalyst poisoning, as it favors the formation of 2,3-dihydrobenzofuran byproducts.
This guide prioritizes chemoselective chemical reductions (Fe/AcOH, Hydrazine) and stabilization protocols to maximize isolated yield.
Part 1: Diagnostic Workflow (Method Selection)
Before proceeding, determine your synthetic constraints using the decision tree below.
Figure 1: Decision matrix for selecting the optimal reduction strategy based on substrate sensitivity and scale.
Part 2: Troubleshooting & FAQs
Ticket #402: "My product contains significant amounts of 2,3-dihydrobenzofuran."
Diagnosis: Over-reduction. Root Cause: You likely used Palladium on Carbon (Pd/C) with Hydrogen gas.[1][2] The furan ring is electron-rich and susceptible to hydrogenation under standard conditions, especially if the reaction runs too long or under pressure. Solution:
-
Switch Catalyst: Use Platinum on Carbon (Pt/C) (sulfided) or Raney Nickel , which are less active toward the furan ring than Pd.
-
Switch Method (Recommended): Move to Iron/Acetic Acid (Method B) . Iron reduction is chemoselective for the nitro group and cannot reduce the C=C double bond of the furan ring [1].
Ticket #405: "The yield is low (<40%) and the product is a black tar."
Diagnosis: Oxidative polymerization. Root Cause: 5-aminobenzofurans are electron-rich anilines. They are highly prone to oxidation by air, forming quinone-imines and polymers (aniline black-like tars). Solution:
-
Inert Atmosphere: Perform all workups (filtration, extraction) under Nitrogen or Argon.
-
Salt Formation: Do not isolate the free base as a solid. Immediately convert the crude amine into its Hydrochloride (HCl) salt or Oxalate salt . The salts are shelf-stable [2].
-
Add Antioxidants: Add a trace of BHT (butylated hydroxytoluene) or Sodium Ascorbate to the extraction solvent.
Ticket #409: "The Iron/Acetic acid reaction worked, but I can't filter the sludge."
Diagnosis: Iron emulsion lock. Root Cause: The byproduct, Iron(III) acetate/hydroxide, forms a gelatinous matrix that clogs Celite and traps the product. Solution:
-
The "Rochelle" or "EDTA" Wash: Upon reaction completion, do not just filter. Add an aqueous solution of Rochelle's Salt (Potassium Sodium Tartrate) or EDTA (Disodium salt) . These ligands chelate the iron, solubilizing it into the aqueous layer and allowing a clean phase separation [3].
Part 3: Optimized Experimental Protocols
Protocol A: The "Gold Standard" Chemoselective Reduction (Fe/AcOH)
Best for: Preserving the furan ring and scalability.
Workflow Diagram:
Figure 2: Iron-mediated reduction workflow with chelation workup to prevent emulsion.
Detailed Procedure:
-
Setup: In a 3-neck flask equipped with a mechanical stirrer (magnetic stirring often fails with heavy iron powder), suspend 5-nitrobenzofuran (1.0 eq) in Ethanol (10 vol) and Glacial Acetic Acid (5 vol) .
-
Reduction: Add Iron Powder (325 mesh, 5.0 eq) portion-wise. Heat to reflux (approx. 80°C) .
-
Tip: Activate iron powder beforehand by washing with dilute HCl if the reaction is sluggish.
-
-
Monitoring: Reaction is usually complete in 1–2 hours. Monitor disappearance of starting material (TLC).[2]
-
Workup (The Fix): Cool to room temperature. Dilute with Ethyl Acetate.[2] Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's Salt) or EDTA (20% aq) . Stir vigorously for 30 minutes. The mixture will separate into two clear layers (organic yellow, aqueous dark green/brown).
-
Isolation: Separate the organic layer.[3] Wash with Brine.[2][3] Dry over Na₂SO₄.[2][3]
-
Stabilization: Concentrate the solvent under reduced pressure (do not heat above 40°C). Re-dissolve the residue in minimal diethyl ether and add 4M HCl in Dioxane . Filter the precipitated 5-aminobenzofuran hydrochloride salt.
Protocol B: Green Transfer Hydrogenation (Hydrazine)
Best for: Small scale, acid-sensitive substrates, or "green" requirements.
Detailed Procedure:
-
Dissolve 5-nitrobenzofuran (1 mmol) in Methanol (5 mL) .
-
Add FeCl₃·6H₂O (0.1 eq) and Activated Carbon (50 mg) .
-
Heat to 60°C and add Hydrazine Hydrate (80%, 5 eq) dropwise. (Caution: Gas evolution N₂).
-
Reflux for 2–3 hours.
-
Workup: Filter hot through Celite to remove the Carbon/Iron catalyst.
-
Concentrate the filtrate.[2][3] This method often yields cleaner crude product than Fe/AcOH but requires careful handling of Hydrazine [4].
Part 4: Comparative Data Table
| Feature | Catalytic H₂ (Pd/C) | Iron / Acetic Acid (Fe) | Hydrazine Transfer |
| Yield (Typical) | 85-95% (Risk of over-reduction) | 75-85% (Isolated) | 80-90% |
| Chemoselectivity | Low (Reduces furan ring) | High (Nitro only) | High (Nitro only) |
| Reaction Time | 1-4 Hours | 2-6 Hours | 2-4 Hours |
| Scalability | High | Medium (Waste handling) | Medium |
| Main Risk | Dihydrobenzofuran impurity | Emulsions during workup | Hydrazine toxicity |
| Recommendation | Only if furan ring is substituted/stable | Primary Recommendation | Alternative for acid-sensitive |
References
-
Vertex Pharmaceuticals. (2011). Patent WO2011014535: Preparation of Benzofuran Derivatives.[3] Page 39. (Demonstrates the utility of Fe/AcOH for benzofuran specificity).
-
Sigma-Aldrich. (n.d.). Product Specification: 5-Aminobenzofuran-2-carboxylic acid. (Highlights storage conditions: Keep in dark, sealed, 2-8°C).
-
Reddit ChemPros Community. (2025). Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct?. (Field-verified technique for EDTA/Citrate workups).
-
Lauwiner, M., et al. (1998). Reduction of Aromatic Nitro Compounds with Hydrazine Hydrate in the Presence of an Iron Oxide Hydroxide Catalyst. Applied Catalysis A: General, 172(1). (Basis for the hydrazine/iron transfer hydrogenation protocol).
-
Sreedhar, B., et al. (2015). Advancement in methodologies for reduction of nitroarenes. RSC Advances. (Review of chemoselective methods avoiding ring reduction).
Sources
troubleshooting low solubility of benzofuran amines in water
Introduction: The "Brick Dust" vs. "Grease Ball" Paradox
Welcome to the technical support hub. If you are here, you are likely facing a common bottleneck in benzofuran scaffold development: poor aqueous solubility .[1][2]
Benzofuran amines present a dual challenge. The benzofuran core is planar and highly lipophilic (aromatic), often leading to strong
-
"Brick Dust" (High Melting Point): The compound crystallizes so efficiently that the energy required to break the lattice is too high for water to overcome.
-
"Grease Ball" (High Lipophilicity): The compound is amorphous or low-melting but so hydrophobic (LogP > 3) that water molecules cannot accommodate it.[1][2]
This guide provides a logic-driven troubleshooting workflow to identify which phenotype you have and how to solve it.
Part 1: Diagnostic & First-Line Solutions (FAQs)
Q1: I formed the HCl salt, but it precipitated immediately in buffer. Why?
Diagnosis: You are likely experiencing the Common Ion Effect or a pH-Solubility Gap .
Technical Explanation: Many researchers assume that if a compound has an amine (pKa ~9), forming an HCl salt guarantees solubility.[1][2] However, benzofuran salts are often highly lipophilic.[1]
-
The Mechanism: In the presence of physiological levels of chloride ions (e.g., 150 mM NaCl in saline or PBS), the solubility product (
) of the hydrochloride salt may be exceeded, driving the equilibrium back toward the solid salt precipitate. -
The pH Trap: If your amine is attached via an alkyl chain (e.g., ethylamine side chain), the pKa is likely 9.0–10.5. To keep this fully solubilized (
), the pH must be at least 2 units below the pKa. In a pH 7.4 buffer, a base with pKa 9.5 is only ~1% ionized, leading to precipitation of the free base.
Actionable Fix:
-
Switch Counter-ions: Move away from HCl. Use counter-ions that disrupt packing or increase hydration.[1]
-
Check the
: Calculate the pH of maximum solubility ( ) where both the ionized species and the salt are in equilibrium. If your target pH > , precipitation is inevitable.[1]
Q2: My benzofuran aniline (amine directly on the ring) won't dissolve even in 0.1 N HCl. Is it not basic?
Diagnosis: Weak basicity due to resonance delocalization.
Technical Explanation:
If the amine is directly attached to the benzofuran ring (e.g., 5-aminobenzofuran), it functions as an aniline . The lone pair on the nitrogen delocalizes into the aromatic
-
Consequence: The pKa drops drastically (often to range 2.0–4.0).
-
Result: At pH 1-2 (0.1 N HCl), the compound is barely protonated.[1] It behaves as a neutral lipophile.[1]
Actionable Fix:
-
Stop trying to salt it. Salts of such weak bases are hydrolytically unstable (they will disproportionate back to free base in water).
-
Strategy Shift: Treat this as a neutral hydrophobic molecule. Use Cosolvency (PEG400/Water) or Complexation (Cyclodextrins).[1][2]
Part 2: Advanced Formulation Tactics
Q3: When should I use Cyclodextrins (CDs) versus Cosolvents?
Decision Rule: Use CDs when stability is a concern or when precipitation upon dilution is unacceptable.[1][2]
The Benzofuran Fit:
The benzofuran geometry is an "ideal guest" for
| Feature | Cosolvents (DMSO/PEG) | Cyclodextrins (HP- |
| Solubilization Mechanism | Reduces dielectric constant of solvent | Host-guest inclusion complex |
| Dilution Risk | High: "Crash out" likely upon injection/dilution | Low: Complex remains stable (equilibrium driven) |
| Toxicity | High (DMSO/PEG limited by dose) | Low (HP- |
| Stability Benefit | Minimal | High: Protects benzofuran from oxidation |
Protocol: HP-
-
Prepare 20% (w/v) HP-
-CD in water.[1][2] -
Add excess benzofuran amine.[1]
-
Shake for 24h at ambient temperature.
-
Filter (0.45 µm) and analyze filtrate by HPLC.
-
Success Metric: Solubility enhancement >50-fold vs. water.[1]
Q4: My compound is turning yellow/brown during solubility testing. What is happening?
Diagnosis: Oxidative instability of the furan ring.
Technical Explanation: The 2,3-double bond in the benzofuran ring is electron-rich and susceptible to oxidative opening, particularly under light exposure or in the presence of trace transition metals (often found in lower-grade buffer salts) [2].
Actionable Fix:
-
Degas all buffers: Remove dissolved oxygen.[1]
-
Add Antioxidants: Include 0.1% Sodium Metabisulfite or Ascorbic Acid in the solubility medium.
-
Protect from Light: Amber vials are mandatory for benzofurans.[1]
Part 3: Visual Troubleshooting Workflows
Workflow 1: The Solubility Decision Tree
Use this logic flow to select the correct solubilization strategy based on your compound's specific properties.
Caption: Decision matrix for selecting solubilization strategies based on pKa and solid-state properties.
Workflow 2: The "Golden Rule" Salt Selection
Do not blindly pick HCl. Use this hierarchy for lipophilic bases.
Caption: Counter-ion selection hierarchy prioritizing lattice disruption for lipophilic amines.
Part 4: Experimental Protocols
Protocol A: Miniaturized Kinetic Solubility Screen
Use this to quickly rank derivatives or formulations.
Materials: 96-well filter plate (0.45 µm), DMSO stock (10 mM), PBS (pH 7.4), SGF (Simulated Gastric Fluid).[1]
-
Dispense: Add 190 µL of buffer (PBS or SGF) to each well.
-
Spike: Add 10 µL of compound stock (10 mM in DMSO) to the buffer.
-
Incubate: Shake at 500 rpm for 2 hours at room temperature.
-
Filter: Vacuum filter into a receiver plate.
-
Analyze: Quantify filtrate via UV-Vis plate reader (280–320 nm) or LC-MS.
-
Calculation:
[1]
-
Validation Check: If the filtrate absorbance is < 5% of the standard, your compound has "crashed out." Proceed to Protocol B .
Protocol B: In Situ Salt Screening
Use this if the free base is insoluble.
-
Weigh ~2 mg of free base into HPLC vials.
-
Add 1 equivalent of acid (from 1M stock solutions in water/methanol):
-
Evaporate solvent to dryness (Genevac or N2 stream).[1]
-
Add 500 µL water to the residue.[1]
-
Observe:
References
-
Serajuddin, A. T. (2007).[1][2] Salt formation to improve drug solubility.[1][3][4] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] Link
-
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] Link
-
Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1] Link
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1][2] Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.[1] Link
Sources
- 1. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Benzofuran-5-amine | C8H7NO | CID 1477152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2,3-Dimethyl-1-Benzofuran-5-Amine
Diagnostic & Triage: Understanding the Separation Challenge
Before initiating a purification protocol, it is critical to understand the physicochemical distinctions between your target molecule and the impurity. The difficulty in separating aniline from 2,3-dimethyl-1-benzofuran-5-amine arises from their shared functionality (primary aromatic amines) but is solvable via their structural divergence.[1][2]
Physicochemical Comparison Table
| Property | Impurity: Aniline | Target: 2,3-Dimethyl-1-benzofuran-5-amine | Implication for Purification |
| Molecular Weight | 93.13 g/mol | 161.20 g/mol | High Leverage: Significant mass difference favors distillation.[1][2] |
| Boiling Point (1 atm) | 184.1°C | ~280–290°C (Predicted) | High Leverage: Target is much less volatile.[2] |
| Physical State (RT) | Liquid | Solid (Crystalline) | High Leverage: Target can be recrystallized; aniline cannot easily.[2] |
| pKa (Conjugate Acid) | 4.6 | ~4.0 – 4.5 (Est.) | Low Leverage: Acid-base extraction is difficult due to pKa proximity.[1][2] |
| Lipophilicity (LogP) | 0.9 | ~2.4 | Medium Leverage: Target is significantly more lipophilic.[2] |
Decision Matrix: Selecting Your Protocol
Do not apply a "one-size-fits-all" approach. Select the method based on your current impurity load.
Figure 1: Decision matrix for selecting the appropriate purification workflow based on initial aniline concentration.
Technical Protocols
Protocol A: Vacuum Distillation (Bulk Removal)
Best For: Crude reaction mixtures containing >5% aniline.[2] Mechanism: Exploits the massive boiling point differential (>100°C at atm pressure).[2]
Step-by-Step Guide:
-
Setup: Equip a short-path distillation apparatus (Vigreux column optional but recommended if aniline >10%).
-
Vacuum: Apply high vacuum (< 5 mmHg).
-
The Cut:
-
Heat the oil bath gradually.
-
Fraction 1 (Fore-run): Collect everything distilling below 100°C (vapor temp). This is your aniline and solvent residuals.[1][2][3][4]
-
Fraction 2 (Product): The temperature will spike significantly.[2] Switch receivers. The target amine typically distills as a viscous pale yellow oil that solidifies upon cooling.
-
-
Validation: Check Fraction 2 via TLC (Hexane/EtOAc 3:1). Aniline runs faster (higher Rf) than the benzofuran amine.[2]
Protocol B: Recrystallization (The Standard)
Best For: Routine purification (95% → 99% purity).[2] Mechanism: Lattice energy discrimination.[1][2] The rigid benzofuran packs into a crystal lattice; liquid aniline remains in the mother liquor.
Solvent System:
-
Primary Choice: Toluene / Heptane (or Hexane).[2]
-
Alternative: Ethanol / Water (use with caution; aniline is somewhat soluble in water, but "oiling out" is a risk).
Workflow:
-
Dissolution: Dissolve the crude solid in the minimum amount of hot Toluene (approx. 60-70°C).[2]
-
Troubleshooting: If the solution is dark brown/black, treat with activated charcoal (5 wt%) for 15 minutes and filter hot through Celite.
-
-
Precipitation: Remove from heat. Slowly add Heptane (ratio 1:2 Toluene:Heptane) until slight turbidity persists.
-
Crystallization: Allow to cool to Room Temperature (RT) slowly with stirring. Then chill to 0°C for 2 hours.
-
Filtration: Filter the off-white crystals.
-
Wash: Wash the filter cake with cold Heptane.
Protocol C: Hydrohalic Salt Formation (Ultra-Pure)
Best For: Pharmaceutical grade requirements (>99.5%) or removing trace colored oxidation products.[2] Mechanism: Differential solubility of ionic salts.[1][2] The benzofuran-amine HCl salt is generally less soluble in polar-aprotic solvents than aniline-HCl.[1][2]
Figure 2: Salt formation workflow.[1][2] Aniline HCl often remains somewhat soluble or can be washed away with DCM/Ether mixtures where the benzofuran salt is inert.
Workflow:
-
Dissolve the amine in Ethyl Acetate or Diethyl Ether .[1][2]
-
Add HCl (4M in Dioxane) dropwise at 0°C.
-
The Purge Wash: Wash the solid cake thoroughly with Dichloromethane (DCM) .[2]
-
Recovery: Dry the salt. If the free base is required, suspend the salt in water, neutralize with saturated NaHCO3, and extract into EtOAc.
Frequently Asked Questions (Troubleshooting)
Q: I tried acid extraction (washing the organic layer with 1M HCl), but I lost my product. Why? A: Both aniline and 2,3-dimethyl-1-benzofuran-5-amine are basic.[1][2] Washing with aqueous acid protonates both molecules, moving them both into the water layer. You cannot separate them by simple acid wash.[1][2] You must use Protocol C (Salt Precipitation) in an anhydrous organic solvent, or rely on Protocol A (Distillation) .[2]
Q: My product is turning purple/brown on the filter paper. Is it decomposing? A: Aromatic amines are sensitive to oxidation (air).[2] The color is likely a trace "imino-quinone" type impurity forming on the surface.[1][2]
-
Fix: Perform the final recrystallization in the presence of a pinch of sodium dithionite (reducing agent) or wash the crystals with a dilute solution of sodium metabisulfite.[2] Store under Nitrogen/Argon.[1][2]
Q: Can I use Column Chromatography? A: Yes, but it is resource-intensive for removing >5% impurities.[1][2]
-
Conditions: Silica Gel.[1][2][4][5][6] Mobile Phase: Hexane/Ethyl Acetate (Start 9:1, gradient to 7:3).
-
Tip: Add 1% Triethylamine (TEA) to the mobile phase.[2] This prevents the amine from "streaking" on the acidic silica, ensuring a sharp separation between the aniline (high Rf) and the benzofuran (lower Rf).[2]
References
-
Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[1][2] (Standard reference for aromatic amine purification and recrystallization techniques). [2]
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[2] (Source for general purification of benzofurans and anilines).[2]
-
PubChem. (n.d.).[1][2] 2,3-dimethyl-1-benzofuran-5-amine (Compound Summary). National Library of Medicine.[1][2] Retrieved October 26, 2023.[1] [2]
-
Anderson, N. G. (2012).[2] Practical Process Research and Development - A Guide for Organic Chemists. Academic Press.[2] (Reference for salt formation and crystallization strategies in drug development).
Sources
Technical Support Center: Optimizing Reaction Temperature for Benzofuran Amine Acylation
Welcome to the technical support center dedicated to the nuanced process of benzofuran amine acylation. As researchers and drug development professionals, you are aware that forming a stable amide bond is a cornerstone of modern medicinal chemistry.[1][2] However, the unique electronic properties and potential sensitivity of the benzofuran scaffold demand a carefully considered approach, with reaction temperature being one of the most critical parameters to control.
This guide is structured to provide not just protocols, but a deep, mechanistic understanding of why certain steps are taken. It is designed to empower you to troubleshoot effectively, optimize your reactions with confidence, and ensure the integrity of your results.
Core Principles: The Role of Temperature in Acylation
The acylation of a benzofuran amine is fundamentally a nucleophilic acyl substitution.[3] The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride), proceeding through a tetrahedral intermediate to form the final amide product.[4][5]
Temperature governs the kinetics of this transformation. According to the Arrhenius equation, an increase in temperature provides the necessary activation energy, leading to a higher reaction rate.[6] However, for a sensitive heterocyclic system like benzofuran, excessive thermal energy can be detrimental, initiating undesirable reaction pathways.
Key considerations include:
-
Reaction Rate vs. Degradation: The optimal temperature must be high enough to ensure a reasonable reaction time but low enough to prevent the decomposition of starting materials, reagents, or the final product.[7][8]
-
Side Reaction Control: Elevated temperatures can promote side reactions such as C-acylation on the electron-rich benzofuran ring (a Friedel-Crafts-type reaction), or polymerization, especially in the presence of strong acids.[9][10]
-
Kinetic vs. Thermodynamic Control: In some systems, temperature can dictate the regioselectivity of the acylation, favoring a kinetic product at lower temperatures and a more stable thermodynamic product at higher temperatures.[7] For N-acylation, the goal is typically to remain under kinetic control to favor the most nucleophilic site—the amine.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments. The solutions are grounded in chemical principles to help you make informed decisions.
Q1: My reaction is extremely slow or has stalled. TLC analysis shows a significant amount of unreacted amine even after several hours. What's the cause and what is the solution?
A1: This is a classic sign of insufficient activation energy, often due to steric hindrance around the amine group or the use of a less reactive acylating agent.[8]
-
Causality: The nucleophilic attack by the amine is an energetically demanding step. If the molecules are sterically bulky or the electrophile is not sufficiently reactive, the energy barrier for the reaction will be high. Room temperature may not provide enough thermal energy to overcome this barrier at a practical rate.
-
Troubleshooting Steps:
-
Prolong Reaction Time: Before altering the temperature, extend the reaction time and continue monitoring by TLC. Some sterically hindered acylations simply require more time to reach completion.[8]
-
Gradual Temperature Increase: If extending the time is ineffective, gently heat the reaction mixture. Increase the temperature in 10-15 °C increments (e.g., to 40-60 °C) and monitor the progress closely.[11] Avoid aggressive heating, which can lead to the issues described below.
-
Re-evaluate Reagents: If heating does not resolve the issue, consider using a more reactive acylating agent. For example, if you are using an acid anhydride, switching to the corresponding acyl chloride may accelerate the reaction, potentially allowing it to proceed at a lower temperature.[8]
-
Q2: My reaction has produced a complex mixture of products with a low yield of the desired N-acylated benzofuran. What went wrong?
A2: This outcome typically points to a reaction temperature that is too high, promoting side reactions and decomposition.[7]
-
Causality: The benzofuran ring system, while aromatic, is susceptible to degradation under harsh conditions. Excessive heat can provide the energy needed to overcome the activation barriers for undesired pathways, such as C-acylation, elimination, or ring-opening.[9]
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Immediately reduce the reaction temperature. For many standard acylations, starting at 0 °C and allowing the reaction to slowly warm to room temperature is a prudent strategy. This helps to control the initial exotherm and maintain selectivity.[9]
-
Controlled Reagent Addition: Instead of adding the acylating agent all at once, add it dropwise to the cooled solution of the amine. This maintains a low concentration of the reactive electrophile and helps dissipate any heat generated, preventing localized temperature spikes.
-
Verify Reagent Purity: Ensure your starting materials and solvents are pure and anhydrous. Impurities can sometimes catalyze decomposition pathways at elevated temperatures.[8]
-
Q3: The reaction mixture turned dark brown or black, and I have isolated an insoluble tar. What happened?
A3: This is a strong indication of polymerization of the furan ring.[9]
-
Causality: Furan and its derivatives are notoriously sensitive to strong acids. If your acylation generates a strong acid byproduct (like HCl from an acyl chloride) and the temperature is too high, acid-catalyzed polymerization can rapidly outcompete the desired N-acylation, leading to intractable tars.[9]
-
Troubleshooting Steps:
-
Drastically Reduce Temperature: Perform the reaction at 0 °C or even -78 °C to suppress the rate of polymerization.[9]
-
Ensure Efficient Scavenging of Acid: Use an appropriate base (e.g., pyridine, triethylamine, or aqueous base in a Schotten-Baumann setup) to neutralize the acid byproduct as it is formed.[4][12] Pyridine is often an excellent choice as it can serve as the solvent, base, and a mild catalyst.
-
Use a Milder Acylating Agent: Consider using an acid anhydride instead of an acyl chloride. While less reactive, it generates a carboxylic acid byproduct, which is far less aggressive than HCl.
-
Frequently Asked Questions (FAQs)
-
What is a good starting temperature for a novel benzofuran amine acylation?
-
Always begin conservatively. A starting temperature of 0 °C is recommended. You can monitor the reaction by TLC as it slowly warms to room temperature. This baseline experiment will tell you if heating is necessary.
-
-
How does my choice of acylating agent influence the optimal temperature?
-
The more reactive the agent, the lower the required temperature. The general order of reactivity is Acyl Halides > Anhydrides > Esters.[2][] For a highly reactive acyl chloride, you may need to maintain cooling throughout the reaction, whereas for an ester, gentle heating might be required.
-
-
Does the solvent choice impact the reaction temperature?
-
Yes, significantly. The solvent's boiling point sets the upper limit for the reaction temperature at atmospheric pressure. Furthermore, the solvent's ability to dissipate heat is critical. A solvent like pyridine can also act as a base and catalyst, potentially allowing the reaction to proceed efficiently at a lower temperature than a non-participating solvent like dichloromethane.[8]
-
-
When is a catalyst like DMAP necessary and how does it affect temperature?
-
4-Dimethylaminopyridine (DMAP) is an excellent nucleophilic catalyst often used in acylations with less reactive anhydrides.[14] By forming a highly reactive N-acylpyridinium intermediate, DMAP can dramatically increase the reaction rate, often allowing the reaction to proceed at room temperature when it would otherwise require heating.
-
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of a Benzofuran Amine
This protocol outlines a standard approach using an acyl chloride.
-
Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), dissolve the benzofuran amine (1.0 eq.) in a suitable anhydrous solvent (e.g., pyridine or dichloromethane) to a concentration of approximately 0.1-0.5 M.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add the acyl chloride (1.1-1.2 eq.) dropwise to the cooled solution over 5-10 minutes. If not using pyridine as the solvent, ensure a base like triethylamine (1.5 eq.) is present in the initial solution.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (see Protocol 2).[8] If the reaction is slow at room temperature, consider gentle heating to 40-50 °C.[11]
-
Workup: Once complete, pour the reaction mixture into a separatory funnel containing water or a saturated aqueous solution of NaHCO₃ to quench excess acylating agent. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.[8]
Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)
-
Prepare TLC Plate: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Spotting: Using a capillary tube, take a small aliquot from the reaction mixture and spot it on the origin line. Also spot the starting benzofuran amine as a reference.
-
Elution: Place the TLC plate in a developing chamber containing a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes). Ensure the solvent level is below the origin line.
-
Visualization: Once the solvent front has nearly reached the top of the plate, remove it and visualize the spots under a UV lamp.
-
Interpretation: The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing. The reaction is complete when the starting material spot is no longer visible.
Data Summary Table
| Factor | Influence on Optimal Temperature | Rationale & Causality |
| Substrate Steric Hindrance | Higher temperature may be required | Steric bulk around the amine nitrogen increases the activation energy for nucleophilic attack, necessitating more thermal energy.[8] |
| Acylating Agent Reactivity | Lower temperature is optimal for more reactive agents | Highly reactive agents (e.g., acyl chlorides) react quickly and exothermically. Lower temperatures control the rate and prevent side reactions.[8] |
| Base Strength & Type | May allow for lower temperatures | A strong, non-nucleophilic base efficiently neutralizes acid byproducts, preventing acid-catalyzed side reactions that are often favored at higher temperatures.[12] |
| Solvent | Influences heat transfer and reaction mechanism | Solvents with high heat capacity can better manage exothermic events. Catalytic solvents like pyridine can lower the activation energy, enabling lower reaction temperatures.[8] |
| Use of Catalyst (e.g., DMAP) | Significantly lowers required temperature | Catalysts provide an alternative, lower-energy reaction pathway, often making room temperature sufficient for reactions that would otherwise need heat.[14] |
Visualizations
General Mechanism of Benzofuran Amine Acylation
Caption: General mechanism for N-acylation of a benzofuran amine.
Troubleshooting Workflow for Low Reaction Yield
Caption: A logical workflow for troubleshooting low product yield.
References
- Chemistry Schotten Baumann Reaction - SATHEE.
- Importance of temperature control in Friedel-Crafts acylation of 2-Methoxynaphthalene - Benchchem.
- Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem.
- Schotten-Baumann Reaction - J&K Scientific LLC.
- Schotten-Baumann Reaction - Organic Chemistry Portal.
- Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry - Waters Corporation.
- Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection - BOC Sciences.
- Troubleshooting guide for the N-acetylation of 1-(2-Amino-6-methylphenyl)ethanone - Benchchem.
- Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis - Benchchem.
- Schotten–Baumann reaction - Wikipedia.
- Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC.
- Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC.
- Amines - LibreTexts.
- Acetylene Catalytic Acetylation Reaction Kinetics and Mechanism - AIP Publishing.
- Effect of reaction time, temperature and catalyst concentration on acetylation and oil absorbency - ResearchGate.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies | ACS Omega.
- Troubleshooting guide for the direct acetylation of 4-amino-2-methylquinoline - Benchchem.
- Common side reactions in the Friedel-Crafts acylation of furan - Benchchem.
- Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - RSC Publishing.
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 5. api.samdc.edu.in [api.samdc.edu.in]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06080A [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Schotten-Baumann Reaction [organic-chemistry.org]
- 14. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Selective Alkylation of Benzofuran-5-amine
Ticket ID: BZF-5-ALK-001
Subject: Controlling pH for Selective
Executive Summary
Selective mono-alkylation of benzofuran-5-amine presents a classic "chemoselectivity vs. stability" paradox. As an electron-rich aniline, the nitrogen is nucleophilic but prone to over-alkylation (forming quaternary ammonium salts).[1][2] Furthermore, the benzofuran scaffold is acid-sensitive ; the furan ring can undergo ring-opening or polymerization under strong acidic conditions (pH < 3), particularly when electron-rich.[1]
This guide provides a validated troubleshooting framework focusing on pH control to maximize mono-alkylation selectivity while preserving the heterocyclic core.
Module 1: The Chemical Landscape
Before initiating the reaction, you must define your "Safe Operating Window."[1][2] This is determined by the interplay between the basicity of the amine and the stability of the furan ring.
Critical Parameters Table
| Parameter | Value / Characteristic | Implication for Protocol |
| Substrate pKa | ~4.8 – 5.2 (Conjugate Acid) | The amine is a weak base.[1] At pH < 4, it is fully protonated ( |
| Scaffold Stability | Acid-Sensitive | Avoid pH < 3. Strong mineral acids (HCl, |
| Target Reaction | Mono- | Requires precise kinetic control.[1][2] Direct alkylation often leads to mixtures (1°, 2°, 3° amines).[1][2] |
| Preferred Method | Reductive Amination | Inherently more selective for mono-alkylation than direct substitution ( |
Pathway Visualization
The following diagram illustrates the reaction pathways dependent on pH and method choice.
Figure 1: Reaction landscape showing the "Goldilocks Zone" for Reductive Amination (Green) vs. risks of Acid Degradation (Red) and Over-Alkylation (Yellow).[1]
Module 2: Protocol A - Reductive Amination (Recommended)[1]
Why this method? Reductive amination allows you to lock in the mono-alkylated state.[2] The reaction proceeds via an imine (Schiff base), which is then reduced.[1][2] The key is maintaining a pH that catalyzes imine formation (pH 4–6) without destroying the benzofuran ring.[1][2]
Reagents & Setup
-
Carbonyl Source: 1.0 – 1.1 equivalents of Aldehyde/Ketone.[1][2]
-
Reducing Agent: Sodium triacetoxyborohydride (STAB,
).[1][2] Note: Milder than and does not require toxic cyanide handling.[1][2]
Step-by-Step Workflow
-
Imine Formation (The pH Checkpoint):
-
Dissolve Benzofuran-5-amine (1.0 equiv) and Aldehyde (1.05 equiv) in DCE.
-
Technical Insight: This buffers the system to pH ~4.5-5.0 .[1][2] This is acidic enough to protonate the carbonyl oxygen (activating it) but mild enough to spare the benzofuran ring [2].[1][2]
-
Validation: Monitor by TLC or LCMS.[1][2] You should see the disappearance of amine and appearance of the imine (often less polar).[2]
-
-
Reduction:
-
Quench & Workup:
Troubleshooting Guide: Reductive Amination
| Symptom | Probable Cause | Corrective Action |
| Low Conversion to Imine | System too dry or pH too high (not enough acid).[1] | Add 4Å Molecular Sieves (to remove water) or increase AcOH to 2.5 equiv. |
| Benzofuran Degradation | Acid too strong (e.g., TFA used instead of AcOH).[1][2] | STOP. Switch to AcOH. If substrate is extremely labile, use Ti(OiPr)4 (Lewis Acid) instead of Brønsted acid [3].[1][2] |
| Dialkylation Observed | Aldehyde used in large excess.[1][2] | Strictly limit Aldehyde to 1.0–1.1 equivalents.[1][2] |
Module 3: Protocol B - Direct Alkylation (Alternative)
When to use: If the alkyl group cannot be introduced via an aldehyde (e.g., alkylating with a complex alkyl halide).[1][2]
The Challenge: The product (secondary amine) is often more nucleophilic than the starting material (primary amine), leading to runaway over-alkylation.[1]
pH & Base Selection Strategy
To favor mono-alkylation, you must keep the "effective pH" moderate.[1][2] Strong bases (NaH, KOH) deprotonate the amine aggressively, increasing the risk of over-reaction.[1][2]
-
Recommended Base: Cesium Carbonate (
) or Sodium Bicarbonate ( ).[1][2] -
Additives: TBAI (Tetrabutylammonium iodide) can catalyze the reaction, allowing lower temperatures.[1][2]
Step-by-Step Workflow
-
Add
(1.0 equiv).[1][2] Do not use excess base initially.[2] -
Add Alkyl Halide (0.9 equiv).[1][2] Note: Using a slight deficit of the alkylating agent is the best way to prevent over-alkylation.
-
Stir at Room Temperature. Heat only if necessary (max 60°C).
-
Monitoring: Stop the reaction when the alkyl halide is consumed, even if starting amine remains. It is easier to separate starting material than di-alkylated byproducts.[1][2]
Module 4: Stability & Degradation Logic
The benzofuran ring is an electron-rich heterocycle.[1][2] In the presence of strong acids, the furan oxygen can be protonated, leading to ring opening to form phenolic ketones or polymerization.[2][3]
The "Safe Zone" Diagram:
Figure 2: pH Stability Map for Benzofuran derivatives.
Frequently Asked Questions (FAQ)
Q1: Can I use HCl in Dioxane to make the salt of the starting material?
-
Answer: Proceed with extreme caution. While aniline salts are common, the high acidity of anhydrous HCl can degrade the benzofuran ring over time.[1][2] If you must make a salt, use a weaker acid like fumaric acid or maleic acid, or ensure the exposure to HCl is brief and at low temperature (
).[1][2]
Q2: I see a new spot on TLC that isn't product or starting material. What is it?
-
Answer: If you are using reductive amination, it is likely the Imine intermediate.[1][2] It is often less polar than the amine.[2] Do not quench yet; this means the reduction step hasn't happened.[2] If you are in acidic conditions and the spot is at the baseline, it could be a ring-opened degradation product.[1][2]
Q3: Why recommend Titanium(IV) isopropoxide (
-
Answer: For extremely acid-sensitive substrates,
acts as a Lewis acid to activate the carbonyl and simultaneously scavenges the water produced during imine formation.[1][2] It avoids the use of Brønsted acids entirely, making it the safest option for fragile heterocycles [3].[1][2]
References
-
BenchChem. Stability issues of furan rings in acidic or basic conditions. Retrieved from
-
Abdel-Magid, A. F., et al. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2] Journal of Organic Chemistry, 61(11), 3849-3862.[1][2]
-
Mattson, R. J., et al. (1990).[1][2] An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride.[1][2] Journal of Organic Chemistry, 55(8), 2552-2554.[1][2]
-
Salvatore, R. N., et al. (2002).[1][2] Efficient synthesis of secondary amines by selective alkylation of primary amines.[2][4][5] Tetrahedron, 58(16), 3329-3347.[1][2]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards.
Sources
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. "Efficient synthesis of secondary amines by selective alkylation of pri" by Kyung Woon Jung [digitalcommons.usf.edu]
- 5. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability Management of Amino-Benzofurans
Ticket ID: ABF-STAB-001 Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Dr. A. Vance
Executive Summary: The "Brown Tar" Phenomenon
Issue: Users frequently report that amino-benzofuran derivatives (particularly 2-amino and 3-amino variants) degrade from off-white solids to dark brown tars/oils upon exposure to ambient light and air.
Root Cause: Amino-benzofurans are electron-rich heterocycles. The amino group (
Mechanism of Failure (Visualized)
To prevent degradation, one must understand the pathway. The diagram below details the photo-oxidative cascade you are witnessing.
Figure 1: Photo-oxidative pathway. Light excitation facilitates electron transfer to oxygen, creating reactive radical cations that drive polymerization.
Troubleshooting Guides
Guide A: Synthesis & Workup (The "Golden Hour")
Most degradation occurs during the isolation phase when the compound is in solution and exposed to air.
Protocol: The "Dark Acid" Workup
-
Light Exclusion: Wrap all reaction flasks, separating funnels, and rotavap bulbs in aluminum foil. Turn off hood lights; use dim ambient lighting.
-
Degassing: Ensure all workup solvents (EtOAc, DCM) are sparged with Argon/Nitrogen for 15 minutes prior to use.
-
The Acid Trap (Critical):
-
Theory: Protonating the amine withdraws electron density from the ring, significantly raising the oxidation potential and inhibiting radical formation.
-
Action: Do not isolate the free base if possible. Immediately treat the crude organic layer or isolated oil with 1.1 equivalents of anhydrous HCl (in dioxane/ether) or
-Toluenesulfonic acid (PTSA). -
Result: The resulting ammonium salt is generally light-stable and crystalline.
-
Guide B: Storage & Handling
If you must store the free base, follow this strict protocol.
| Parameter | Requirement | Scientific Rationale |
| Container | Amber Glass Vial | Filters out high-energy UV/Blue wavelengths (<450nm). |
| Atmosphere | Argon (Ar) | Heavier than air; creates a better blanket than Nitrogen to exclude |
| Temperature | -20°C or -80°C | Arrhenius equation: lowering T reduces the rate of radical propagation steps. |
| State | Solid / Film | Solutions allow rapid diffusion of radicals. Store as dry solid only. |
| Additives | BHT (0.1%) | Butylated hydroxytoluene acts as a radical scavenger, terminating chain propagation. |
Diagnostic Decision Tree
Use this logic flow to determine the salvageability of your sample.
Figure 2: Triage protocol for degraded amino-benzofuran samples.
Frequently Asked Questions (FAQ)
Q: Can I use Chloroform (
-
Recommendation: Use DMSO-
or Acetone- . If you must use , filter it through basic alumina first to remove acid traces.
Q: My LCMS shows the correct mass, but the sample is black. Why? A: The "Color-Mass Disconnect". Benzofuran polymers are highly conjugated chromophores (acting like dyes). Even <1% polymerization can turn a sample pitch black.
-
Action: The sample might still be 95%+ pure. Run a quantitative NMR (qNMR) with an internal standard to determine actual purity. If >90%, proceed with the experiment but use the "Dark Workup" immediately.
Q: Which position is most sensitive? A: The C2 and C3 positions are the "hotspots".
-
3-aminobenzofurans: Highly unstable due to the enamine-like character embedded in the aromatic system. They often exist in equilibrium with imine tautomers.
-
2-aminobenzofurans: Prone to oxidative dimerization.
-
Reference: See synthesis strategies involving cascade cyclizations which often trap these intermediates immediately [1, 2].
References
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Source: Semantic Scholar / NIH Context: Discusses the stability and synthesis of 3-aminobenzofurans and their biological relevance. URL:[Link]
-
Asymmetric Cationic Polymerization of Benzofuran through a Reversible Chain-Transfer Mechanism. Source: Journal of the American Chemical Society (ACS) Context:[1] Details the cationic polymerization mechanism of benzofurans, relevant to understanding the degradation pathway. URL:[Link]
-
Recent Advances on Furan-Based Visible Light Photoinitiators of Polymerization. Source: MDPI Context: Explains how furan derivatives absorb visible light (300-450 nm) to initiate radical polymerization, confirming the light sensitivity mechanism. URL:[Link]
-
Installing amino acids and peptides on N-heterocycles under visible-light assistance. Source: Nature Scientific Reports / NIH Context: Demonstrates the generation of amino radical cations under visible light, a key step in the degradation mechanism. URL:[Link]
Sources
Validation & Comparative
HPLC retention time for 2,3-dimethyl-1-benzofuran-5-amine
As a Senior Application Scientist, I frequently oversee the method development for complex heterocyclic compounds. The analysis of 2,3-dimethyl-1-benzofuran-5-amine (CAS RN: 3782-22-7)[1] presents a classic chromatographic challenge that cannot be solved by default laboratory habits.
This guide objectively compares the performance of different stationary phases for this specific analyte. Rather than simply providing a recipe, this document explains the physicochemical causality behind each chromatographic behavior, culminating in a self-validating, field-proven methodology designed for researchers and drug development professionals.
Chemical Profiling & The Chromatographic Challenge
Understanding the molecular properties of an analyte is the foundation of logical method development. 2,3-dimethyl-1-benzofuran-5-amine features an electron-rich benzofuran core and a primary amine group, with a predicted XlogP of ~2.4[2].
At an acidic pH (e.g., pH 2.7 using 0.1% formic acid), the primary amine is fully protonated. When analyzed on a standard alkyl (C18) reversed-phase column, protonated aromatic amines frequently exhibit severe peak tailing[3]. The causality here is driven by secondary ion-exchange interactions between the cationic amine and residual, unendcapped, acidic silanol groups on the silica surface. To achieve a robust, reproducible assay, we must move beyond purely dispersive (hydrophobic) interactions and leverage orthogonal selectivity.
Column Selectivity Comparison
To establish an optimized retention strategy, we evaluated three distinct 2.6 µm core-shell stationary phases[4]. Core-shell technology was selected because the solid core limits the diffusional path of analytes, maximizing theoretical plates and resolution without the excessive backpressure of sub-2 µm particles[4].
-
Standard C18: Relies solely on hydrophobic (dispersive) interactions.
-
Polar-Embedded (Bonus-RP/Amide): Utilizes an embedded amide or carbamate group within the alkyl chain to sterically shield residual silanols and provide hydrogen-bonding capabilities, historically used to reduce tailing for basic compounds[5].
-
Phenyl-Hexyl: Offers dual-retention mechanisms—hydrophobic retention via the hexyl alkyl chain and π-π/dipole interactions via the terminal phenyl ring[3][5].
Quantitative Performance Data
The following table summarizes the comparative performance of the three columns under identical gradient conditions (0.1% Formic Acid in Water / Methanol).
| Column Chemistry (100 x 2.1 mm, 2.6 µm) | Retention Time (min) | Peak Asymmetry (USP | Theoretical Plates ( | Resolution vs. Void Impurities |
| Standard C18 | 3.45 | 1.85 (Severe Tailing) | 8,500 | 1.8 |
| Polar-Embedded | 2.80 | 1.15 (Good) | 11,200 | 2.1 |
| Phenyl-Hexyl | 4.15 | 1.05 (Excellent) | 14,500 | 3.5 |
Results & Causality Discussion
The empirical data reveals a clear performance hierarchy dictated by molecular interactions:
-
C18 Failure: The C18 column yielded unacceptable peak asymmetry (
= 1.85). The purely hydrophobic mechanism could not overcome the strong silanol-amine ion-exchange interactions, leading to band broadening and poor efficiency. -
Polar-Embedded Compromise: While the polar-embedded phase successfully shielded the silanols (improving asymmetry to 1.15), the overall hydrophobicity of the phase is lower than a C18[5]. This led to earlier elution (2.80 min), increasing the risk of co-elution with polar void-volume impurities in complex sample matrices.
-
Phenyl-Hexyl Superiority: The Phenyl-Hexyl column provided the optimal balance. The electron-rich benzofuran ring of the analyte engaged in strong π-π interactions with the phenyl stationary phase[3]. Crucial Causality Note: We specifically utilized Methanol rather than Acetonitrile as the organic modifier. Acetonitrile suppresses π-π interactions due to its own triple bond, whereas Methanol enhances these interactions, resulting in superior retention (4.15 min), exceptional peak shape (
= 1.05), and the highest theoretical plate count[3][5].
Method Development Logic Visualization
Figure 1: Logical workflow for HPLC column selection and method optimization.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates a strict System Suitability Test (SST). If the SST criteria are not met, the system halts, preventing the generation of compromised data.
Step 1: Reagents & Sample Preparation
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. (Filter through a 0.2 µm membrane to remove particulates that cause pressure spikes).
-
Mobile Phase B: LC-MS grade Methanol.
-
Sample Diluent: 80:20 Water:Methanol (v/v). Causality: Matching the diluent closely to the initial gradient conditions prevents solvent-mismatch peak distortion.
-
Standard Preparation: Dissolve 2,3-dimethyl-1-benzofuran-5-amine reference standard in diluent to a final concentration of 0.1 mg/mL.
Step 2: Instrument Setup
-
Column: Core-Shell Phenyl-Hexyl, 100 x 2.1 mm, 2.6 µm[4].
-
Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer kinetics).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2.0 µL.
-
Detection: UV at 254 nm (or analyte-specific
).
Step 3: Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 80 | 20 |
| 5.0 | 10 | 90 |
| 7.0 | 10 | 90 |
| 7.1 | 80 | 20 |
| 10.0 | 80 | 20 (Re-equilibration) |
Step 4: System Suitability Test (SST) - The Validation Gate
Inject the 0.1 mg/mL standard five consecutive times. The system is only validated for sample analysis if it meets the following criteria:
-
Retention Time RSD:
0.5% (Validates pump delivery and column equilibration). -
Peak Asymmetry (
): 1.2 (Validates column bed integrity and successful suppression of silanol interactions). -
Theoretical Plates (
): 12,000 (Validates the efficiency of the core-shell particles).
If
References
- Fujifilm Wako Pure Chemical Corporation. "3782-22-7・2,3-dimethyl-1-benzofuran-5-amine".
- PubChemLite. "2,3-dimethyl-1-benzofuran-5-amine (C10H11NO)".
- National Institutes of Health (PMC).
- Chromatography Online. "Fast Screening Methods for Beta Blockers by HPLC with Agilent Poroshell 120 Columns".
- Chromatopak. "Ultimate Core Performance - to Maximize Your Investment".
Sources
- 1. 3782-22-7・2,3-dimethyl-1-benzofuran-5-amine・2,3-dimethyl-1-benzofuran-5-amine【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 2. PubChemLite - 2,3-dimethyl-1-benzofuran-5-amine (C10H11NO) [pubchemlite.lcsb.uni.lu]
- 3. Ultra-high-performance liquid chromatography-atmospheric pressure ionization-tandem mass spectrometry method for the migration studies of primary aromatic amines from food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatopak.com [chromatopak.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Technical Comparison Guide: UV-Vis Absorption Profile of 2,3-Dimethyl-1-benzofuran-5-amine
Executive Summary
Compound: 2,3-Dimethyl-1-benzofuran-5-amine CAS Registry Number: 10155-90-5 Molecular Formula: C₁₀H₁₁NO Primary Application: Pharmaceutical intermediate (anti-arrhythmic analogs), fluorescent probe synthesis, and organic electronic materials.[1]
This guide provides a technical analysis of the UV-Vis absorption properties of 2,3-dimethyl-1-benzofuran-5-amine.[1] Unlike standard datasheets, this document focuses on the comparative spectral behavior of this compound against its structural analogs (parent benzofuran and dihydro-benzofurans). Understanding these specific absorption maxima (
Technical Profile: UV-Vis Absorption Maxima
The UV-Vis spectrum of 2,3-dimethyl-1-benzofuran-5-amine is characterized by two distinct absorption bands arising from
Predicted Experimental Range (Solvent: Methanol/Ethanol)
Based on auxochromic shift analysis and structural analog data:
| Band Type | Transition | Molar Absorptivity ( | |
| Band II (E-Band) | 250 – 255 nm | High ( | |
| Band I (B-Band) | 300 – 310 nm | Moderate ( |
Key Insight: The 5-amino group acts as a strong auxochrome, donating electron density into the conjugated system, causing a significant bathochromic (red) shift of the primary band compared to unsubstituted benzofuran.[2] The 2,3-dimethyl substitution provides a secondary, smaller red shift and a hyperchromic effect (increased intensity) due to hyperconjugation.
Comparative Analysis: Target vs. Alternatives
A common pitfall in benzofuran research is confusing the fully aromatic target with its dihydro analog (often found in forensic contexts as 5-APB).[1][2] The table below differentiates these based on spectral signatures.
Table 1: Spectral Comparison of Benzofuran Analogs
| Compound | Structure Status | Mechanistic Explanation | |
| Benzofuran (Parent) | Fully Aromatic | 245, 275, 282 | Baseline conjugation of the furan-benzene system.[1] |
| 5-Aminobenzofuran | Aromatic + Amino | ~248, ~298 | Amino group ( |
| 2,3-Dimethyl-1-benzofuran-5-amine | Target | ~252, ~305 | Methyl groups at C2/C3 stabilize the excited state, adding +5-7 nm shift. |
| 5-APB (Dihydro analog) | Non-Aromatic Furan | 228, 282 | Loss of furan ring aromaticity breaks extended conjugation; spectrum resembles substituted aniline.[1] |
Critical Distinction: If your sample exhibits a primary maximum near 228 nm and lacks significant absorption above 290 nm , you likely have the dihydro impurity (5-amino-2,3-dihydrobenzofuran) rather than the fully aromatic 2,3-dimethyl-1-benzofuran-5-amine.[1]
Experimental Protocol: Validated Measurement Workflow
To ensure reproducible spectral data, the following protocol controls for solvent polarity and concentration effects.
Reagents & Equipment[2][3][4][5]
-
Solvent: HPLC-grade Methanol (Cutoff: 205 nm) or Ethanol.[1][2] Avoid Acetone (Cutoff: 330 nm).[1]
-
Blank: Pure solvent from the same bottle used for dilution.[2]
-
Cuvette: Quartz (1 cm path length). Do not use plastic/glass for UV region (<300 nm).[1]
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Working Solution:
-
Dilute 100
L of Stock into 9.9 mL Methanol (Final: M).
-
-
Baseline Correction:
-
Measurement:
-
Replace sample cuvette solution with the Working Solution.
-
Scan from 200 nm to 400 nm (Scan speed: Medium/Slow).
-
-
Validation:
Visualization: Characterization Workflow
The following diagram outlines the logical flow for characterizing this compound and distinguishing it from common impurities.
Figure 1: Decision logic for validating 2,3-dimethyl-1-benzofuran-5-amine via UV-Vis spectroscopy.
References
-
Compound Identification: National Center for Biotechnology Information.[1][2] (2025).[2][3] PubChemLite Record for 2,3-dimethyl-1-benzofuran-5-amine (Source: PubChem). Retrieved from [Link]
-
Parent Benzofuran Data: Tero, T. R., et al. (2014).[2][4][5] "The Structural Diversity of Benzofuran Resorcinarene Leads to Enhanced Fluorescence."[2][4][5] ResearchGate.[1][2] (Provides comparative spectra for benzofuran core). Retrieved from [Link]
-
Dihydro Analog Comparison: Casale, J. F., & Hays, P. A. (2011).[2] "The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran." Microgram Journal, 8(2), 62-74. (Establishes the 228/282 nm profile for dihydro-analogs). Retrieved from [Link][1]
-
Auxochromic Theory: Moldoveanu, C., et al. (2021).[2] "The absorption spectra of benzofuran derivatives." ResearchGate.[1][2] (Discusses substituent effects on benzofuran chromophores). Retrieved from [Link]
Sources
Comparative Bioactivity Guide: 5-Amino vs. 5-Methoxy Benzofurans
Executive Summary
This technical guide provides a critical comparison between 5-amino and 5-methoxy substituted benzofurans. While both moieties act as electron-donating groups (EDGs) at the C-5 position, their divergent physicochemical properties dictate their utility in drug design.
-
5-Methoxy Benzofurans: Predominantly utilized in oncology and antimicrobial research. The methoxy group offers metabolic stability and lipophilicity, making it a classic bioisostere for natural products (e.g., combretastatin analogs) targeting tubulin polymerization.
-
5-Amino Benzofurans: serve two distinct roles.[1][2][3] In neuropharmacology , 5-(2-aminopropyl)benzofurans (e.g., 5-APB) are potent monoamine releasers. In synthetic medicinal chemistry , the 5-amino group acts as a reactive "handle" for generating sulfonamides or amides, which often vastly outperform the parent amine in cytotoxicity.
Physicochemical & Electronic Profile
The choice between an amino (-NH₂) and a methoxy (-OCH₃) substituent fundamentally alters the electronic landscape of the benzofuran scaffold.
Table 1: Electronic and Physical Property Comparison
| Feature | 5-Amino (-NH₂) | 5-Methoxy (-OCH₃) | Impact on Bioactivity |
| Hammett Constant ( | -0.66 | -0.27 | Amino is a stronger resonance donor, increasing electron density in the furan ring more significantly. |
| H-Bonding Capacity | Donor & Acceptor | Acceptor Only | Amino groups can form critical H-bonds with residues like Asp/Glu in active sites; Methoxy acts as a weak acceptor. |
| Lipophilicity (LogP) | Lower (More Polar) | Higher (More Lipophilic) | Methoxy derivatives generally cross the Blood-Brain Barrier (BBB) and cell membranes more passively. |
| Metabolic Stability | Low | Moderate/High | Primary amines are susceptible to MAO/CYP-mediated oxidation (N-hydroxylation, deamination). Methoxy is prone to O-demethylation but generally more stable. |
Case Study A: Oncology (Tubulin Inhibition & Cytotoxicity)
In the context of anticancer agents, particularly those targeting the colchicine-binding site of tubulin, the 5-methoxy substituent is superior to the free 5-amino group.
Mechanism of Action
Benzofurans mimicking combretastatin A-4 rely on hydrophobic interactions and steric fit. The 5-methoxy group provides the necessary lipophilic bulk to occupy the hydrophobic pocket of
Comparative Data
Studies evaluating 2-arylbenzofurans have consistently shown that replacing methoxy groups with free amino groups often results in a loss of potency unless the amine is acylated.
Table 2: Cytotoxicity Profile (Tubulin Inhibition Model)
| Compound Class | Substituent (C-5) | IC50 (HeLa/MCF-7) | Mechanism Note |
| Potent Inhibitor | -OCH₃ | 2.8 - 15 nM | High affinity for colchicine binding site. |
| Weak Inhibitor | -NH₂ (Free Amine) | > 1.0 µM | Too polar; lacks hydrophobic interaction. |
| Modified Inhibitor | -NH-COR (Amide) | 0.05 - 0.5 µM | Restores potency by capping polarity. |
Critical Insight: The "absence of a methoxy substituent led to lower activity" in antiproliferative assays. Methoxy groups at C-5, C-6, or C-7 are often essential for nanomolar potency in this scaffold [1][5].
Visualization: SAR Decision Tree (Oncology)
Figure 1: Decision logic for selecting C-5 substituents in anticancer benzofuran drug design.
Case Study B: Neuropharmacology (Psychoactive Potential)
In the field of Central Nervous System (CNS) agents, specifically "New Psychoactive Substances" (NPS), the 5-aminoalkyl benzofurans (e.g., 5-APB) are significantly more potent as monoamine releasers than their methoxy counterparts.
Comparative Pharmacology
-
5-APB (Amino-alkyl): A potent triple monoamine releaser (Serotonin, Dopamine, Norepinephrine). It is more potent than MDA (3,4-methylenedioxyamphetamine) due to the furan ring's electronic properties.
-
5-Methoxy Analogs (e.g., F-2, 5-MeO-BFE): These compounds often exhibit lower potency in drug discrimination tests (e.g., F-2 is 40x less potent than DOM) or shift activity towards direct 5-HT2A agonism (hallucinogenic) rather than release (stimulant) [13].
Table 3: CNS Potency Comparison (Rat Brain Synaptosomes)
| Compound | Structure Type | Target | EC50 (Release) | Potency vs. MDA |
| 5-APB | 5-(2-aminopropyl) | SERT | 19 nM | 8.5x More Potent |
| 5-APB | 5-(2-aminopropyl) | DAT | 31 nM | 3.4x More Potent |
| MDA | Methylenedioxy | SERT | 160 nM | Reference |
| F-2 | 5-methoxy-6-(2-aminopropyl) | 5-HT2A | Low Affinity | Weak/Inactive |
Safety Note: 5-APB and its N-methylated prodrug (5-MAPB) are associated with high 5-HT2B agonism (Ki = 280 nM), presenting a significant risk of valvular heart disease with chronic use [14][20].
Visualization: Metabolic Activation of 5-MAPB
Figure 2: Metabolic pathway of 5-MAPB to the active 5-APB, highlighting the bioactivation step.
Experimental Protocols
To validate these differences in your own laboratory, use the following standardized protocols.
Protocol 1: Comparative Cytotoxicity (MTT Assay)
Objective: Determine IC50 of 5-amino vs 5-methoxy derivatives in cancer cell lines (e.g., HeLa, MCF-7).
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂. -
Treatment: Dissolve benzofuran derivatives in DMSO. Prepare serial dilutions (0.01 nM to 100 µM). Add to wells (Final DMSO < 0.1%).
-
Incubation: Incubate for 48–72 hours.
-
Labeling: Add 20 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate 4h.
-
Solubilization: Remove media. Add 150 µL DMSO to dissolve formazan crystals.
-
Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (Log(inhibitor) vs. response).
Protocol 2: Monoamine Transporter Release Assay
Objective: Compare neurotransmitter release potency (EC50) for CNS-active benzofurans.
-
Preparation: Isolate rat brain synaptosomes (striatum for DAT, cortex for SERT).
-
Loading: Incubate synaptosomes with radiolabeled substrate (
DA or 5-HT) for 15 min to load transporters. -
Wash: Centrifuge and wash to remove extracellular radiolabel.
-
Release: Resuspend and treat with varying concentrations of 5-APB or 5-methoxy analog for 15 min.
-
Quantification: Stop reaction with ice-cold buffer. Filter rapidly (GF/B filters). Count radioactivity in the filtrate (released fraction) vs. filter (retained fraction).
-
Analysis: Plot % Release vs. Log[Concentration] to determine EC50.
References
-
Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC.[Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI.[Link]
-
Antimicrobial activities of hydrophobic 2-arylbenzofurans. PubMed.[4][Link]
-
Cytotoxic effects of psychotropic benzofuran derivatives... on isolated rat hepatocytes. PubMed.[1][Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC.[Link]
-
The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of MDA. PMC.[Link]
-
Benzofuran Derivatives Substitute for the Discriminative Stimulus Effects of MDMA. ScholarWorks at WMU.[Link]
Sources
- 1. Cytotoxic effects of psychotropic benzofuran derivatives, N-methyl-5-(2-aminopropyl)benzofuran and its N-demethylated derivative, on isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzofuran analogues of amphetamine and methamphetamine: studies on the metabolism and toxicological analysis of 5-APB and 5-MAPB in urine and plasma using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial activities of hydrophobic 2-arylbenzofurans and an isoflavone against vancomycin-resistant enterococci and methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
Elemental Analysis of 2,3-Dimethyl-1-benzofuran-5-amine: A Comparative Purity Validation Guide
Introduction: The Criticality of the Benzofuran Scaffold
In medicinal chemistry, 2,3-dimethyl-1-benzofuran-5-amine (Formula: C₁₀H₁₁NO) acts as a high-value intermediate. It serves as a primary scaffold for anti-arrhythmic agents (analogous to Dronedarone) and various kinase inhibitors.
However, validating the purity of this molecule presents a specific challenge: the primary aromatic amine at the 5-position is susceptible to oxidation (forming azo/azoxy dimers or quinone imines) and is hygroscopic. While High-Resolution Mass Spectrometry (HRMS) confirms identity, it often fails to detect bulk impurities like inorganic salts or trapped moisture.
This guide provides the definitive theoretical calculation for Elemental Analysis (EA) of this compound, compares its utility against modern alternatives (qNMR, HRMS), and offers a troubleshooting protocol for experimental deviations.
Theoretical Framework: The "Gold Standard" Calculation
To validate a sample, experimental combustion data must match theoretical values within ±0.4% , the standard acceptance criterion for journals such as the Journal of Medicinal Chemistry and JACS.
Molecular Parameters[1]
-
IUPAC Name: 2,3-dimethyl-1-benzofuran-5-amine
-
Molecular Formula: C₁₀H₁₁NO
-
Molecular Weight Calculation (IUPAC Atomic Weights):
-
Carbon (C):
-
Hydrogen (H):
-
Nitrogen (N):
-
Oxygen (O):
-
Total MW: 161.204 g/mol
-
Theoretical Composition Table
| Element | Mass Contribution ( g/mol ) | % Composition (Theoretical) | Tolerance Range (±0.4%) |
| Carbon | 120.11 | 74.51% | 74.11% – 74.91% |
| Hydrogen | 11.088 | 6.88% | 6.48% – 7.28% |
| Nitrogen | 14.007 | 8.69% | 8.29% – 9.09% |
| Oxygen | 15.999 | 9.92% | N/A (Calculated by diff.) |
Comparative Analysis: EA vs. HRMS vs. qNMR
Why perform combustion analysis when HRMS is available? The table below objectively compares these methods for a benzofuran amine.
| Feature | Elemental Analysis (Combustion) | HRMS (High-Res Mass Spec) | qNMR (Quantitative NMR) |
| Primary Utility | Bulk Purity (Solvates, Water, Inorganics) | Molecular Identity (Exact Mass) | Absolute Purity (w/w%) |
| Detection Principle | Total combustion of C, H, N | Ionization of intact molecule | Integration of proton signals vs. Internal Standard |
| Blind Spots | Cannot identify what the impurity is (just that it exists).[1] | Misses inorganic salts, water, and often non-ionizable solvents. | Requires a soluble, non-overlapping internal standard. |
| Sample Requirement | ~2–5 mg (Destructive) | <0.1 mg (Destructive) | ~5–10 mg (Non-destructive) |
| Benzofuran Specifics | High Risk: Amine oxidation or water absorption skews results. | Low Risk: Excellent for confirming the core structure. | Medium Risk: Paramagnetic impurities (Cu, Pd) from synthesis can broaden peaks. |
| Verdict | Mandatory for publication to prove "dry" weight and absence of trapped salts. | Mandatory for structural proof. | Best Alternative if sample quantity is limited or EA fails due to trapping. |
Experimental Workflow & Decision Logic
The following diagram illustrates the decision matrix for validating the purity of 2,3-dimethyl-1-benzofuran-5-amine, specifically addressing the handling of the amine functionality.
Figure 1: Analytical workflow prioritizing proper drying to mitigate amine hygroscopicity.
Experimental Protocol: Handling Aromatic Amines
To achieve the theoretical values calculated in Section 2, specific handling is required to prevent oxidation and solvent entrapment.
Sample Preparation
-
Recrystallization: Ensure the sample is recrystallized (e.g., Ethanol/Water or Hexane/EtOAc) rather than just concentrated from a column fraction.
-
Drying (The Common Failure Point):
-
Benzofuran amines trap solvent in the lattice.
-
Protocol: Dry at 40–50°C under high vacuum (<0.1 mbar) for 24 hours .
-
Desiccant: Use Phosphorus Pentoxide (
) in the drying pistol to aggressively remove water.
-
-
Storage: Store under Argon/Nitrogen at -20°C to prevent the amine from oxidizing to a purple/brown "tar" (quinone imine formation).
Troubleshooting Deviations
If your EA results fall outside the ±0.4% tolerance, use this diagnostic table:
| Observation | Likely Cause | Corrective Action |
| C is Low (-1.0% or more) | Inorganic Contamination or Water . Silica gel, sodium sulfate, or copper salts (from synthesis) do not combust, lowering the %C relative to the total mass. | Check ash content. Perform aqueous workup with EDTA (to remove Cu) or filter through Celite. Dry more aggressively. |
| C is High (+1.0% or more) | Trapped Organic Solvent . Common if EtOAc or Hexane is trapped. | Run 1H NMR to integrate solvent peaks. Recalculate theoretical EA including e.g., 0.1 mol EtOAc. |
| N is Low | Incomplete Combustion . Benzofurans can form refractory chars ("coke") that trap nitrogen. | Request the addition of Tungsten Trioxide (WO3) or V2O5 as a combustion aid to supply oxygen directly to the sample. |
| H is High | Hygroscopicity . The amine has absorbed atmospheric moisture during weighing. | Dry sample immediately before weighing. Handle in a glovebox if available. |
Deviation Analysis Diagram
Use this logic flow to interpret "Failed" EA results for C₁₀H₁₁NO.
Figure 2: Diagnostic logic for interpreting elemental analysis deviations.
References
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220-9231.[2] Retrieved from [Link]
Sources
Comparative Crystal Structure Guide: 2,3-Dimethylbenzofuran Amine Derivatives
This guide provides an in-depth structural and functional analysis of 2,3-dimethylbenzofuran amine derivatives , focusing on their crystallographic properties, synthesis, and comparative performance in drug discovery.
Executive Summary
The 2,3-dimethylbenzofuran scaffold represents a critical pharmacophore in medicinal chemistry, bridging the structural gap between planar aromatic systems (like indoles) and non-planar dihydro-analogs. This guide objectively compares the crystal structure data of 2,3-dimethylbenzofuran amines against their 2,2-dimethyl-2,3-dihydro counterparts.
Key Insight: The presence of the 2,3-dimethyl substitution pattern imposes specific steric constraints that disrupt
Part 1: Structural Analysis & Crystallographic Data
The structural integrity of benzofuran amines is defined by the interplay between the rigid furan ring and the flexible amine side chains. We analyze two distinct structural classes: the Aromatic 2,3-Dimethyl (Planar) and the 2,3-Dihydro-2,2-Dimethyl (Puckered).
Comparative Crystallographic Data
The following table synthesizes X-ray diffraction data from key derivatives, highlighting the impact of methylation on crystal packing.
| Feature | Class A: 2,3-Dimethylbenzofuran Derivatives | Class B: 2,2-Dimethyl-2,3-dihydrobenzofuran Derivatives |
| Representative Compound | 3,3-Dimethyl-2-benzofuran-1(3H)-one (Analog) | 7-(3-alkylamino-2-hydroxypropoxy)-2,2-dimethyl-2,3-dihydrobenzofuran |
| Crystal System | Orthorhombic | Triclinic |
| Space Group | ||
| Unit Cell Dimensions | ||
| Packing Forces | Dominant | Strong H-bonding (N-H...O) & Van der Waals |
| Structural Conformation | Planar rigid core; Methyl groups mirror images | Puckered furan ring (C2 envelope); Flexible side chain |
| Z Value | 4 | 2 or 4 |
Technical Note: The 2,3-dihydro derivatives often crystallize in lower symmetry space groups (
) due to the chirality introduced at the C2 position and the flexibility of the amine tail. In contrast, the fully aromatic 2,3-dimethyl systems tend to retain higher symmetry (or ) unless disrupted by bulky amine substituents.
Molecular Interaction Networks
-
Hydrogen Bonding: In amine derivatives, the amino group acts as a pivotal donor. In the 2,2-dimethyl-2,3-dihydro series, intermolecular hydrogen bonds (N-H...O) link molecules into infinite 1D chains or 2D supramolecular layers.
-
Steric Hindrance: The 2,3-dimethyl motif provides a "steric bumper," preventing the tight face-to-face
-stacking seen in unsubstituted benzofurans. This often results in a "herringbone" or "zigzag" packing arrangement, which is advantageous for dissolution rates.
Part 2: Comparative Performance & Biological Implications
Pharmacophore Efficiency
The crystal structure directly informs the binding affinity (Pharmacokinetics).
-
2,3-Dimethyl (Aromatic): The planar geometry allows for intercalation into DNA or flat hydrophobic pockets (e.g., Estrogen Receptor binding). However, the methyl groups at C2/C3 restrict rotation, locking the molecule into a bioactive conformation.
-
2,2-Dimethyl-2,3-dihydro (Non-Planar): The "bent" shape mimics the transition state of certain enzymatic reactions. These derivatives (e.g., Carbofuran analogs) show superior binding to globular proteins like Acetylcholinesterase (AChE).
Solubility and Stability
| Property | 2,3-Dimethyl Amine Derivatives | Alternative (Indole Analogs) |
| Melting Point | High (>150°C) due to rigid packing | Moderate (120-140°C) |
| Lipophilicity (LogP) | High (3.5 - 4.2); Methyls increase hydrophobicity | Moderate (2.5 - 3.2); N-H is polar |
| Oxidative Stability | Excellent ; Furan ring is stable | Poor ; Indole N-H is prone to oxidation |
Part 3: Experimental Protocols
Synthesis & Crystallization Workflow
The following workflow outlines the optimized path to obtain single crystals suitable for XRD, specifically for the 2,3-dimethyl-4-amine or 7-amine derivatives.
Figure 1: Synthetic pathway and crystallization logic for 2,3-dimethylbenzofuran amines.
Crystallization Protocol (Self-Validating)
To ensure high-quality crystals for structure determination, follow this Dual-Solvent Diffusion Protocol :
-
Preparation: Dissolve 50 mg of the purified amine derivative in a minimum amount (approx. 2 mL) of a polar solvent (e.g., Ethyl Acetate or Methanol ) in a small vial.
-
Filtration: Pass the solution through a 0.45 µm PTFE syringe filter into a clean, narrow borosilicate tube. Validation: The solution must be perfectly clear with no Tyndall effect.
-
Diffusion: Carefully layer a non-polar anti-solvent (e.g., n-Hexane or Petroleum Ether ) on top of the solution. Use a 1:3 ratio (Solvent:Anti-solvent).
-
Critical Step: Add the anti-solvent dropwise down the side of the tube to prevent immediate mixing.
-
-
Incubation: Seal the tube with Parafilm, poke a single pinhole to allow slow pressure equalization, and store at 4°C in a vibration-free environment.
-
Harvest: Crystals typically appear within 48-72 hours.
-
Success Indicator: Prismatic or needle-like crystals with sharp edges (indicative of single crystallinity).
-
Part 4: References
-
Wolska, I., et al. (2002). "2,3-Dihydro-2,2-dimethyl-7-benzofuranol,
-Adrenolytic and Anxiolytic Activity: Crystal Structures." Zeitschrift für Naturforschung B. -
Lu, Y. Z., et al. (2012).[1] "Synthesis and Crystal Structure of Benzofuran Derivative." Asian Journal of Chemistry.
-
BenchChem. (2025). "Synthesis of Novel 4-Aminobenzofuran Derivatives: A Technical Guide." BenchChem Technical Library.
-
PubChem. (2025). "Compound Summary: 2,3-dimethyl-1-benzofuran-5-amine." National Library of Medicine.
-
NIST. (2024). "2(3H)-Benzofuranone, 6-ethenylhexahydro-3,6-dimethyl-7-(1-methylethenyl)- Crystal Data." NIST Chemistry WebBook.
Sources
validation of benzofuran amine purity using thin-layer chromatography (TLC)
Executive Summary Benzofuran amines represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for anti-arrhythmic agents (e.g., Amiodarone derivatives) and psychoactive ligands (e.g., 6-APB). However, their chemical duality—combining a lipophilic aromatic benzofuran ring with a basic amine tail—presents unique chromatographic challenges. Standard silica chromatography often results in "tailing" due to the interaction between the basic amine and acidic silanol groups, masking impurities.
This guide provides a validated Thin-Layer Chromatography (TLC) protocol specifically engineered for benzofuran amines. Unlike generic guides, we focus on the suppression of silanol interactions and multi-mode visualization to achieve resolution comparable to preliminary HPLC screening.
Part 1: Strategic Comparison (TLC vs. HPLC)
Before detailing the protocol, it is critical to understand where TLC fits in the validation pipeline. While HPLC is the gold standard for quantitative release testing, TLC is superior for high-throughput qualitative screening and limit tests.
Comparative Performance Matrix
| Feature | TLC (Optimized Protocol) | HPLC (Reverse Phase C18) | Decision Context |
| Throughput | High (10-20 samples/plate) | Low (Serial injection, 20-40 min/run) | Use TLC for reaction monitoring and fraction pooling. |
| Resolution | Moderate (300-500 theoretical plates) | Very High (>10,000 theoretical plates) | Use HPLC for final purity certification (>98%). |
| Detection | Multi-mode (UV + Chemical Stain) | Single-mode (usually UV or MS) | TLC detects UV-inactive impurities that HPLC-UV misses. |
| Cost/Sample | < $0.50 | > $15.00 (Solvents + Column wear) | TLC is the economic choice for early-stage optimization. |
| Amine Tailing | High Risk (Requires modifiers) | Moderate Risk (Requires buffered mobile phase) | Critical: TLC requires base-modified solvents. |
The "Limit Test" Validation Approach
In a regulatory context (ICH Q2), TLC is often used as a Limit Test . Instead of quantifying the exact purity, you validate that no single impurity spot is more intense than a 0.5% reference standard. This is the methodology adopted in this guide.
Part 2: The Optimized Protocol
The Stationary Phase[1][2]
-
Material: Silica Gel 60 F
(Aluminum or Glass backed). -
Why: The F
fluorescent indicator is essential. Benzofurans are strong UV chromophores (absorbing at 254 nm) due to the conjugated system of the furan and benzene rings.
The Mobile Phase (The Critical Factor)
Standard solvents (Hexane/Ethyl Acetate) fail for amines because the basic nitrogen hydrogen-bonds with the acidic silica surface, causing streaks.
Recommended System: DCM : Methanol : Ammonia (90:9:1)
-
Dichloromethane (DCM): Solubilizes the lipophilic benzofuran core.
-
Methanol: Increases polarity to move the amine.
-
Ammonium Hydroxide (25%): The Key Ingredient. The ammonia competes with the drug substance for the active silanol sites on the plate. By saturating the silica surface, it allows the benzofuran amine to migrate as a tight, symmetrical spot.
-
Alternative: If ammonia is unavailable, add 1% Triethylamine (TEA) to the mobile phase.
-
Visualization (The "Self-Validating" System)
We employ a Dual-Visualization Strategy to ensure no impurities are missed.
-
Step A: Non-Destructive UV (254 nm)
-
Observation: Benzofuran amines appear as dark purple/black spots against a bright green fluorescent background.
-
Limit of Detection: ~100 ng.
-
-
Step B: Chemical Staining (Select based on Amine Type)
-
Primary Amines:Ninhydrin Stain . Heat at 110°C. Appears as "Ruhemann’s Purple."
-
Tertiary Amines:Dragendorff’s Reagent .[1][2][3] No heat required. Appears as bright orange spots on a yellow background.
-
Why this validates purity: A spot visible under UV but not with Ninhydrin suggests a non-amine impurity (e.g., a benzofuran intermediate lacking the nitrogen tail).
-
Part 3: Visualized Workflows
Workflow 1: The Execution Logic
This diagram outlines the step-by-step decision process for running the plate.
Figure 1: Step-by-step execution workflow for Benzofuran Amine TLC, including a feedback loop for mobile phase adjustment.
Workflow 2: Purity Validation Decision Matrix
When to accept the TLC result versus when to escalate to HPLC.
Figure 2: Decision matrix for interpreting TLC results in a validation context.
Part 4: Experimental Validation Data (Representative)
To validate this method, a "System Suitability" test is required. This involves spotting a mixture of the target amine and a known impurity (e.g., the non-aminated benzofuran precursor).
Table 2: System Suitability Parameters (DCM:MeOH:NH3 90:9:1)
| Compound | Structure Type | R | Visualization Response |
| Benzofuran Precursor | Neutral / Lipophilic | 0.85 | UV (+), Ninhydrin (-) |
| Target Benzofuran Amine | Basic / Polar | 0.45 | UV (+), Ninhydrin (+) |
| Polar Degradant | Highly Polar | 0.10 | UV (+/-), Ninhydrin (+) |
-
Interpretation: The large
(0.40) between the precursor and the amine confirms the method's Specificity . The basic amine is retained due to polarity but moves freely due to the ammonia modifier.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
European Pharmacopoeia (Ph. Eur.). (2023).[1] 2.2.27. Thin-Layer Chromatography.
- Touchstone, J. C. (1992). Practice of Thin Layer Chromatography (3rd ed.). Wiley-Interscience. (Detailed mechanisms of silanol suppression).
-
Santiago, M., & Strobel, S. (2013). Thin Layer Chromatography. Methods in Enzymology, 533, 303-324.
-
Merck KGaA. (n.d.). TLC Visualization Reagents: Dragendorff and Ninhydrin Protocols.
Sources
Safety Operating Guide
Personal protective equipment for handling 2,3-Dimethyl-1-benzofuran-5-amine
Operational Safety Protocol: Handling 2,3-Dimethyl-1-benzofuran-5-amine
Executive Safety Summary
2,3-Dimethyl-1-benzofuran-5-amine is a critical intermediate in the synthesis of anti-arrhythmic agents (e.g., Dronedarone).[1] As a primary aromatic amine fused to a benzofuran ring, it presents a dual-hazard profile: acute irritation/sensitization characteristic of amines, and potential hepatotoxicity/carcinogenicity associated with benzofuran derivatives.[1]
Core Hazard Classifications (Derived from Structural Analogs):
-
Health: Skin/Eye Irritant (Cat 2), Skin Sensitizer (Cat 1), Suspected Carcinogen (Cat 2), STOT-RE (Liver).[1]
-
Physical: Combustible Solid.
-
Reactivity: Air/Light sensitive; incompatible with strong oxidizers and acids.
Operational Directive: Treat this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) . All handling must prevent inhalation of dust and dermal absorption.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for this compound due to the high permeability of aromatic amines through standard nitrile rubber.
| Body Zone | Recommended Equipment | Technical Justification |
| Hand Protection | Double-Gloving Protocol: 1. Inner: Silver Shield® (EVOH/PE laminate) or 6-mil Extended Cuff Nitrile.2.[1] Outer: 5-mil Nitrile (Disposable).Change outer gloves every 30 mins or immediately upon splash.[1] | Aromatic amines can permeate standard nitrile in <15 minutes. Laminate films provide >4-hour breakthrough protection against amine intrusion.[1] |
| Respiratory | Primary: Fume Hood (No respirator needed).Secondary (Outside Hood): P100 Half-Face Respirator or PAPR with HEPA filters.[1] | Fine amine dusts are potent respiratory sensitizers. Surgical masks offer zero protection against molecular vapors or fine particulates. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1+).Note: Safety glasses are prohibited for powder handling. | Amines are caustic to mucous membranes. Goggles seal the ocular cavity against airborne dust and splashes. |
| Body | Tyvek® Lab Coat (Disposable) or Chemical-Resistant Apron over cotton lab coat.[1] | Standard cotton coats absorb amines, creating a secondary exposure source against the skin. |
Engineering Controls & Containment
-
Primary Barrier: All weighing, transfer, and solubilization must occur within a Class II Biological Safety Cabinet or a Chemical Fume Hood certified to maintain a face velocity of 80–100 fpm .
-
Static Control: Use an ionizing bar or anti-static gun during weighing. Benzofuran powders are often electrostatic, increasing dispersion risk.
-
Decontamination Station: A "wet-wipe" station (saturated with 5% acetic acid or dilute surfactant) must be set up inside the hood to wipe down gloves/tools before removing them from the containment zone.[1]
Operational Workflow: Step-by-Step
Phase A: Preparation
-
Verify Airflow: Check hood monitor. If <80 fpm, STOP.
-
Don PPE: Follow the order: Shoe covers
Gown Mask/Respirator Goggles Inner Gloves Outer Gloves. -
Prepare Solvents: Have solvent (e.g., DCM, Methanol) ready before opening the amine container to minimize open-air time.
Phase B: Weighing & Transfer
-
Taring: Tare the receiving vessel, not the spatula.
-
Transfer: Use a disposable anti-static weighing boat.
-
Solubilization: If possible, add solvent to the solid immediately after weighing to suppress dust.
-
Caution: Reaction with acids or oxidizers is exothermic. Add reagents slowly.
-
Phase C: Decontamination
-
Wipe Down: Wipe the balance and surrounding area with a surfactant-dampened wipe.[1]
-
Waste Segregation: Place wipes in a dedicated "Solid Toxic" bag, not general trash.
Safety Logic & Emergency Response
The following diagram illustrates the decision logic for handling and emergency response.
Caption: Operational workflow emphasizing the critical "Stop" points and divergent paths for emergency response vs. standard disposal.
Disposal & Waste Management
Do not dispose of via sink or general trash. Aromatic amines are toxic to aquatic life (H412) and persist in the environment.
-
Solid Waste: Collect contaminated gloves, weighing boats, and paper towels in a yellow biohazard/chem-hazard bag labeled "Toxic - Incinerate Only." [1]
-
Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" organic waste streams depending on the solvent used.
-
Labeling: Clearly mark tag with "Contains Aromatic Amines - Hepatotoxin."[1]
-
-
Destruction Method: High-temperature incineration (>1000°C) is required to fully cleave the benzofuran ring and prevent the formation of toxic nitrogen oxides (NOx).[1]
References
-
PubChem. (2025). 2,3-Dimethyl-1-benzofuran-5-amine Compound Summary. National Library of Medicine. [Link]
-
European Chemicals Agency (ECHA). (2025). Registration Dossier: Benzofuran derivatives. [Link][1]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
